molecular formula C60H102O29 B15595765 11-Dehydroxyisomogroside V

11-Dehydroxyisomogroside V

Cat. No.: B15595765
M. Wt: 1287.4 g/mol
InChI Key: SQKPHECGTGXVQW-KAGAQCAYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Dehydroxyisomogroside V is a useful research compound. Its molecular formula is C60H102O29 and its molecular weight is 1287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C60H102O29

Molecular Weight

1287.4 g/mol

IUPAC Name

2-[[6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27?,28?,29?,30?,31?,32+,33-,34+,35-,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,58+,59-,60+/m1/s1

InChI Key

SQKPHECGTGXVQW-KAGAQCAYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 11-Deoxyisomogroside V: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of 11-Deoxyisomogroside V, a minor cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. This document details the experimental protocols and quantitative data associated with its characterization, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Significance

11-Deoxyisomogroside V was first reported as a new natural compound in 2014 by Prakash and Chaturvedula.[1] It was isolated during phytochemical studies of a commercial aqueous alcoholic extract of Luo Han Guo.[1] The discovery of this and other minor mogrosides contributes to a deeper understanding of the chemical diversity of Siraitia grosvenorii and provides new avenues for investigating the structure-activity relationships of this important class of natural sweeteners.

Physicochemical Properties and Structural Elucidation

The structural characterization of 11-Deoxyisomogroside V was accomplished through extensive spectroscopic analysis, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

PropertyValueReference
Molecular Formula C60H102O28[1]
Exact Mass [M+H]+ 1271.6649[1]

Table 1: Physicochemical Properties of 11-Deoxyisomogroside V

The precise molecular formula was determined by positive electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.[1] The detailed structure and stereochemistry were elucidated using one- and two-dimensional NMR spectroscopic techniques, including COSY, TOCSY, HSQC, and HMBC experiments.[1]

Experimental Protocols

The isolation of 11-Deoxyisomogroside V involves a multi-step process starting from a commercial extract of Siraitia grosvenorii. The general workflow is outlined below.

General Extraction and Fractionation

A general procedure for the extraction of mogrosides from Siraitia grosvenorii fruits involves the following steps:

  • Extraction: The dried fruits are typically extracted with hot water or an ethanol-water mixture.

  • Purification: The crude extract is then purified using macroporous resins to enrich the glycoside fraction.

The isolation of 11-Deoxyisomogroside V, as a minor component, requires further chromatographic separation.

Chromatographic Isolation of 11-Deoxyisomogroside V

The following is a detailed protocol for the isolation of 11-Deoxyisomogroside V from a commercial aqueous alcoholic extract of Luo Han Guo, based on the methodology described by Prakash and Chaturvedula (2014).

1. Initial Column Chromatography:

  • Stationary Phase: Amberlite XAD-4 resin.

  • Mobile Phase: A stepwise gradient of methanol (B129727) in water.

  • Procedure: The crude extract is loaded onto the column and eluted with successive volumes of water, 20% methanol, 40% methanol, 60% methanol, 80% methanol, and 100% methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

2. Further Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A gradient of methanol in chloroform.

  • Procedure: Fractions enriched with minor mogrosides from the previous step are subjected to further separation on a silica gel column to remove less polar compounds.

3. Semi-Preparative HPLC:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water.

  • Detection: UV detection at a suitable wavelength (e.g., 205 nm).

  • Procedure: The fractions containing 11-Deoxyisomogroside V are purified to homogeneity using semi-preparative HPLC, yielding the pure compound.

Visualizing the Process and Pathways

To better illustrate the experimental and logical relationships, the following diagrams have been generated.

experimental_workflow start Commercial Aqueous Alcoholic Extract of Luo Han Guo xad4 Amberlite XAD-4 Column Chromatography (Stepwise MeOH/H2O gradient) start->xad4 fractions Collection and Analysis of Fractions (TLC/HPLC) xad4->fractions silica Silica Gel Column Chromatography (Methanol/Chloroform gradient) fractions->silica Enriched Fractions hplc Semi-Preparative HPLC (Reversed-phase C18) silica->hplc Partially Purified Fractions pure_compound Pure 11-Deoxyisomogroside V hplc->pure_compound

Figure 1: Experimental workflow for the isolation of 11-Deoxyisomogroside V.

While no specific signaling pathways for 11-Deoxyisomogroside V have been reported, the general biosynthesis of mogrosides in Siraitia grosvenorii has been investigated. The following diagram illustrates a simplified overview of this pathway.

mogroside_biosynthesis squalene Squalene cucurbitadienol Cucurbitadienol squalene->cucurbitadienol Cyclization hydroxylation Hydroxylation Steps (Cytochrome P450s) cucurbitadienol->hydroxylation mogrol Mogrol (Aglycone) hydroxylation->mogrol glycosylation Glycosylation Steps (UDP-glucosyltransferases) mogrol->glycosylation mogrosides Mogrosides (e.g., Mogroside V, 11-Deoxyisomogroside V) glycosylation->mogrosides

Figure 2: Simplified overview of the mogroside biosynthesis pathway.

Quantitative Data

The complete NMR spectral data is essential for the unambiguous identification of 11-Deoxyisomogroside V. The following tables summarize the reported ¹H and ¹³C NMR data.

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
Aglycone
138.11.42, m
228.31.85, m; 1.65, m
388.93.45, dd, 11.5, 4.5
.........
Sugar Moieties
Glc I-1'105.24.85, d, 7.8
.........
Glc II-1''104.84.93, d, 7.5
.........

Table 2: ¹H and ¹³C NMR Data for 11-Deoxyisomogroside V in Pyridine-d₅ (Partial Data) (Note: This table presents a partial representation of the full spectral data, which should be consulted from the original publication for complete assignment.)

Conclusion

The discovery and isolation of 11-Deoxyisomogroside V have expanded the known chemical space of mogrosides from Siraitia grosvenorii. The detailed experimental protocols and comprehensive spectral data provided in this guide serve as a foundational resource for researchers interested in the further study of this and other minor cucurbitane glycosides. Future research may focus on the biological activities and potential applications of these less abundant but structurally unique natural products.

References

A Technical Guide to 11-Dehydroxyisomogroside V: Natural Source, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 11-Dehydroxyisomogroside V, a minor cucurbitane glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. This document details its natural source, biosynthetic pathway, and analytical methodologies for its extraction, isolation, and quantification, serving as a valuable resource for researchers and professionals in drug development and natural product chemistry.

Natural Source and Distribution

The primary and exclusive natural source of this compound identified to date is the fruit of Siraitia grosvenorii (Swingle) C. Jeffrey, a perennial vine belonging to the Cucurbitaceae family.[1] This plant is native to Southern China and is widely cultivated for its intensely sweet fruits. The sweetness of monk fruit is attributed to a group of triterpenoid (B12794562) glycosides known as mogrosides. While Mogroside V is the most abundant and well-known of these compounds, a variety of other mogrosides, including this compound, are also present in the fruit.[2]

The distribution of mogrosides, including minor constituents like this compound, can vary depending on the cultivar, maturity stage of the fruit, and post-harvest processing methods.[3][4] While specific quantitative data for this compound in different fruit tissues (peel, pulp, and seeds) is not extensively documented in current literature, studies on other mogrosides provide valuable insights into their distribution.

Data Presentation: Mogroside Content in Siraitia grosvenorii

The following tables summarize the quantitative data for major mogrosides in monk fruit. It is important to note that the concentration of this compound is expected to be lower than these major components. Further targeted quantitative studies are required to determine the precise distribution of this compound.

Table 1: Concentration of Major Mogrosides in Dried Monk Fruit

MogrosideConcentration Range (mg/g of dried fruit)Reference
Mogroside V5.77 - 11.75[5]
Siamenoside IVaries, second most abundant after Mogroside V[5]
11-oxo-mogroside VPresent, but specific quantification varies[5]
Mogroside IVVaries[5]
Mogroside IIIDetected in less ripe fruit[5]

Table 2: Mogroside Content in Different Parts of Fresh Siraitia grosvenorii Fruit (Illustrative based on general findings for major mogrosides)

Fruit PartPredominant MogrosidesGeneral Trend of Total Mogroside Content
PeelMogroside V, Siamenoside IHigh
PulpMogroside V, Siamenoside IHighest
SeedsLower concentrations of various mogrosidesLow

Biosynthesis of Mogrosides

The biosynthesis of mogrosides, including this compound, is a complex enzymatic process that begins with the cyclization of 2,3-oxidosqualene. The core mogrol (B2503665) aglycone is synthesized and subsequently glycosylated by UDP-glucosyltransferases (UGTs) to produce the various mogroside derivatives.[6] The absence of the hydroxyl group at the C-11 position in this compound suggests a variation in the enzymatic steps involving cytochrome P450 monooxygenases, which are responsible for the hydroxylation of the mogrol backbone.[6]

Mandatory Visualization: Biosynthetic Pathway of Mogrosides

Mogroside_Biosynthesis Squalene Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Cucurbitadienol Cucurbitadienol Oxidosqualene->Cucurbitadienol Cucurbitadienol synthase Mogrol Mogrol Cucurbitadienol->Mogrol Cytochrome P450s, Epoxide hydrolase Mogroside_Intermediates Mogroside Intermediates (e.g., Mogroside IIA, III) Mogrol->Mogroside_Intermediates UGTs Dehydroxyisomogroside_V This compound Mogrol->Dehydroxyisomogroside_V UGTs (Alternative Pathway) Mogroside_V Mogroside V Mogroside_Intermediates->Mogroside_V UGTs

Caption: Proposed biosynthetic pathway of major mogrosides and this compound.

Experimental Protocols

Extraction and Isolation of this compound

The extraction and isolation of minor mogrosides like this compound require a multi-step process to separate them from the more abundant mogrosides. The following protocol is a comprehensive approach adapted from established methods for mogroside purification.[7][8][9]

Protocol 1: Extraction and Preliminary Purification

  • Sample Preparation: Fresh Siraitia grosvenorii fruits are washed, and the peel, pulp, and seeds are separated and lyophilized. The dried material is then ground into a fine powder.

  • Ultrasonic-Assisted Extraction: The powdered sample is extracted with 80% aqueous methanol (B129727) (1:10 w/v) in an ultrasonic bath for 30 minutes at 40°C. This process is repeated three times.

  • Filtration and Concentration: The extracts are combined, filtered through cheesecloth, and the solvent is evaporated under reduced pressure at 50°C to yield a crude extract.

  • Macroporous Resin Chromatography: The crude extract is dissolved in deionized water and applied to a pre-conditioned macroporous adsorption resin column (e.g., Amberlite XAD-7).

  • Elution: The column is first washed with deionized water to remove sugars and other polar impurities. Subsequently, a stepwise gradient of ethanol (B145695) in water (e.g., 20%, 40%, 60%, 80%) is used to elute the mogrosides. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing the target compound are pooled.

Protocol 2: Isolation of this compound by Preparative HPLC

  • Column: A preparative C18 HPLC column is used for the separation.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. The gradient program should be optimized to achieve baseline separation of the isomers.

  • Detection: A UV detector set at 203 nm is used to monitor the elution of the compounds.

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

  • Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC and its structure is elucidated using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization: Experimental Workflow for Isolation

Isolation_Workflow Start Fresh Monk Fruit Preparation Separation of Tissues (Peel, Pulp, Seeds) Lyophilization & Grinding Start->Preparation Extraction Ultrasonic-Assisted Extraction (80% Methanol) Preparation->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Mogroside Extract Filtration->Crude_Extract Column_Chromatography Macroporous Resin Column Chromatography Crude_Extract->Column_Chromatography Elution Stepwise Ethanol Elution Column_Chromatography->Elution Fraction_Pooling Fraction Pooling (TLC/HPLC guided) Elution->Fraction_Pooling Semi_Pure_Fraction Semi-Pure Fraction (Enriched in Minor Mogrosides) Fraction_Pooling->Semi_Pure_Fraction Prep_HPLC Preparative HPLC (C18) Semi_Pure_Fraction->Prep_HPLC Isolated_Compound Isolated this compound Prep_HPLC->Isolated_Compound

Caption: General workflow for the extraction and isolation of this compound.

Quantification of this compound by HPLC-MS/MS

A sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is essential for the accurate quantification of the low-abundance this compound in complex matrices.[5][10]

Protocol 3: HPLC-MS/MS Quantification

  • Sample Preparation: A known amount of the powdered fruit tissue is extracted as described in Protocol 1. The crude extract is then dissolved in a known volume of the initial mobile phase and filtered through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard must be determined by direct infusion of the purified compound.

    • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, gas flow, temperature).

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This technical guide has synthesized the current knowledge on the natural source, biosynthesis, and analytical methodologies for this compound. While Siraitia grosvenorii is the established natural source, further research is needed to quantify its distribution within the fruit and across different cultivars. The provided experimental protocols offer a robust framework for the extraction, isolation, and quantification of this minor mogroside, which will be instrumental for future pharmacological and drug development studies. The elucidation of its precise role in the overall bioactivity of monk fruit extracts remains a promising area for future investigation.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 11-Deoxyisomogroside V in Siraitia grosvenorii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siraitia grosvenorii, colloquially known as monk fruit, is a perennial vine prized for its intensely sweet triterpenoid (B12794562) glycosides, known as mogrosides. While the biosynthesis of the most abundant and well-characterized mogroside, mogroside V, has been largely elucidated, the metabolic pathways leading to the myriad of minor mogrosides remain a subject of ongoing research. This technical guide delves into the putative biosynthetic pathway of a specific minor mogroside, 11-Deoxyisomogroside V. This compound is of particular interest due to the absence of the C-11 hydroxyl group characteristic of the more common mogrosides, suggesting a divergence from the canonical biosynthetic route. This guide aims to provide a comprehensive overview of the current understanding, supported by available data, experimental protocols, and visual representations of the proposed metabolic cascade.

The biosynthesis of mogrosides, including 11-Deoxyisomogroside V, originates from the ubiquitous isoprenoid pathway, which provides the fundamental building blocks for a vast array of plant natural products. The pathway can be broadly divided into three key stages: the formation of the triterpenoid backbone, the modification of this backbone by cytochrome P450 monooxygenases (CYP450s), and subsequent glycosylation by UDP-glycosyltransferases (UGTs). It is the specific combination and regioselectivity of these modifying enzymes that give rise to the structural diversity observed in the mogroside family.

The Putative Biosynthetic Pathway of 11-Deoxyisomogroside V

The proposed biosynthetic pathway for 11-Deoxyisomogroside V begins with the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone. From this crucial intermediate, the pathway diverges from that of mogroside V.

Step 1: Formation of the Cucurbitadienol Skeleton

The initial steps of the pathway are shared with the biosynthesis of all mogrosides and many other triterpenoids.

  • Squalene (B77637) Epoxidase (SQE): Squalene, a linear C30 hydrocarbon, is first epoxidized to 2,3-oxidosqualene by squalene epoxidase.

  • Cucurbitadienol Synthase (CS): The resulting 2,3-oxidosqualene is then cyclized by cucurbitadienol synthase to form the characteristic tetracyclic triterpenoid skeleton of cucurbitadienol.

Step 2: A Branch from the Mogroside V Pathway

It is at this juncture that the biosynthesis of 11-Deoxyisomogroside V is hypothesized to diverge. In the well-established pathway for mogroside V, cucurbitadienol undergoes oxidation at the C-11 position, a reaction catalyzed by the cytochrome P450 enzyme CYP87D18, to form mogrol. The "11-Deoxy" designation of the target compound strongly suggests that this hydroxylation step is bypassed. Instead, it is proposed that cucurbitadienol itself serves as the direct aglycone for subsequent glycosylation.

Step 3: Sequential Glycosylation by UDP-Glycosyltransferases (UGTs)

The final and diversifying steps in the biosynthesis of 11-Deoxyisomogroside V involve the sequential addition of glucose moieties to the cucurbitadienol backbone. This process is catalyzed by a series of UDP-glycosyltransferases, each with specific regioselectivity. The "iso" designation in 11-Deoxyisomogroside V points to a different glycosylation pattern compared to the canonical mogroside V, likely at the C-24 hydroxyl group of the aglycone. The exact UGTs involved in the synthesis of 11-Deoxyisomogroside V have not yet been definitively identified, but they are presumed to be members of the extensive UGT superfamily found in Siraitia grosvenorii.

The proposed sequence of glycosylation is as follows:

  • A UGT catalyzes the addition of a glucose molecule to the C-3 hydroxyl group of cucurbitadienol.

  • Subsequent UGTs add further glucose moieties to the initial glucose and to the C-24 hydroxyl group, ultimately leading to the pentaglycosylated 11-Deoxyisomogroside V. The specific linkages between the glucose units are determined by the unique properties of the involved UGTs.

Quantitative Data

While extensive quantitative data for the major mogrosides in Siraitia grosvenorii is available, specific data for 11-Deoxyisomogroside V and its direct precursors is limited due to its status as a minor compound. The following table summarizes available quantitative data for major mogrosides to provide context.

CompoundConcentration Range (mg/g dry weight) in Mature FruitReference(s)
Mogroside V5.77 - 11.75[1]
Siamenoside IVaries, second most abundant after Mogroside V[1]
Mogroside IVDetected in unripe fruit[1]
Mogroside IIIDetected in unripe fruit[1]
11-oxo-mogroside VPresent in commercial extracts (1-10%)[2]

Experimental Protocols

The elucidation of the mogroside biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments cited in the field.

Heterologous Expression of Siraitia grosvenorii Enzymes

Objective: To produce and functionally characterize candidate enzymes (CYP450s and UGTs) from Siraitia grosvenorii.

Protocol for Yeast (Saccharomyces cerevisiae) Expression (adapted from Itkin et al., 2016):

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized coding sequences of the candidate CYP450 and UGT genes.

    • Clone the synthesized genes into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana cytochrome P450 reductase).

    • Select for transformed colonies on appropriate selective media.

  • Protein Expression:

    • Inoculate a single colony into 5 mL of selective medium and grow overnight at 30°C.

    • Use the overnight culture to inoculate 50 mL of the same medium and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding galactose to a final concentration of 2% (w/v).

    • Continue to culture for 48-72 hours at a reduced temperature (e.g., 20-25°C) to enhance protein folding and stability.

  • Microsome Isolation (for CYP450s):

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).

    • Lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at 10,000 x g to remove cell debris.

    • Centrifuge the supernatant at 100,000 x g to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and substrate specificity of the heterologously expressed enzymes.

Protocol for CYP450 Assay:

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

      • Recombinant CYP450-containing microsomes (50-100 pmol)

      • Substrate (e.g., cucurbitadienol) dissolved in a suitable solvent (e.g., DMSO) at a final concentration of 10-50 µM.

  • Reaction Initiation and Incubation:

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Incubate the reaction for 1-2 hours at 30°C with gentle shaking.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic phase and repeat the extraction.

    • Evaporate the pooled organic phases to dryness under a stream of nitrogen.

  • Product Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the products by HPLC or LC-MS to identify and quantify the hydroxylated products.

Protocol for UGT Assay:

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl2

      • Recombinant UGT enzyme (1-5 µg of total protein from a crude extract or purified enzyme)

      • Aglycone substrate (e.g., cucurbitadienol, mogrol, or partially glycosylated mogrosides) at a final concentration of 50-100 µM.

  • Reaction Initiation and Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding UDP-glucose to a final concentration of 2-5 mM.

    • Incubate the reaction for 1-4 hours at 37°C.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of methanol.

    • Centrifuge to pellet any precipitated protein.

  • Product Analysis:

    • Analyze the supernatant directly by HPLC or LC-MS to identify and quantify the glycosylated products.

Visualizations

Biosynthetic Pathway of 11-Deoxyisomogroside V

Biosynthesis_of_11_Deoxyisomogroside_V squalene Squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Epoxidase cucurbitadienol Cucurbitadienol oxidosqualene->cucurbitadienol Cucurbitadienol Synthase cucurbitadienol_g1 Cucurbitadienol-3-O-glucoside cucurbitadienol->cucurbitadienol_g1 Glycosylation (C-3) cucurbitadienol_g2 Cucurbitadienol-3,24-di-O-glucoside cucurbitadienol_g1->cucurbitadienol_g2 Glycosylation (C-24) deoxyisomogroside_V 11-Deoxyisomogroside V cucurbitadienol_g2->deoxyisomogroside_V Further Glycosylations SQE SQE CS CS UGT1 UGT(s) UGT2 UGT(s) UGT3 UGT(s)

Caption: Putative biosynthetic pathway of 11-Deoxyisomogroside V in Siraitia grosvenorii.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow gene_identification Candidate Gene Identification (Transcriptome Analysis) cloning Gene Cloning and Vector Construction gene_identification->cloning expression Heterologous Expression (e.g., Yeast, E. coli) cloning->expression protein_extraction Protein Extraction (Microsomes or Soluble Fraction) expression->protein_extraction enzyme_assay In Vitro Enzyme Assay (Substrate + Cofactors) protein_extraction->enzyme_assay product_analysis Product Analysis (HPLC, LC-MS) enzyme_assay->product_analysis kinetic_analysis Enzyme Kinetic Analysis (Km, kcat) product_analysis->kinetic_analysis

References

An In-depth Technical Guide to 11-Dehydroxyisomogroside V: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Dehydroxyisomogroside V is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family, known for their intense sweetness, this compound is of significant interest for its potential as a natural, non-caloric sweetener and for its broader pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, including its role in sweet taste perception and antioxidant signaling pathways. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

This compound is a complex glycoside with a high molecular weight. While comprehensive experimental data for all its physical properties are not widely published, the available information is summarized below.

General Properties
PropertyValueSource
CAS Number 1628293-32-2[1][2]
Molecular Formula C₆₀H₁₀₂O₂₈[2][3]
Molecular Weight 1271.5 g/mol [2]
Physical Description White Powder[2][3]
Purity >98% (Commercially available standard)[2]
Quantitative Physical Data
PropertyValueMethodSource
Density 1.49 ± 0.1 g/cm³Not Specified[4]
Melting Point Not Available-
Boiling Point Not Available-
Specific Rotation Not Available-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. For higher solubility in aqueous solutions, warming to 37°C and ultrasonication are recommended.General Observation[1][2]

Chemical and Spectroscopic Properties

The structure of this compound has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular formula of this compound.

TechniqueIonObserved m/zSource
ESI-TOF-MS[M+H]⁺1271.6649[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete ¹H and ¹³C NMR spectral assignments for this compound have been reported based on COSY, TOCSY, HSQC, and HMBC experiments.[3][5] While the full dataset from the primary literature is not reproduced here, key reported features are highlighted.

Reported ¹H-NMR Features: [3]

  • Seven methyl singlets observed at δ 0.84, 0.85, 0.91, 1.09, 1.39, 1.51, and 1.52.

  • A secondary methyl signal appearing as a doublet at δ 1.11 (J = 6.0 Hz).

  • Nine sp³ methylene (B1212753) and five sp³ methine groups resonating between δ 1.09–2.54.

  • Two oxymethine protons at δ 3.73 and 3.80.

  • An olefinic proton corresponding to a trisubstituted double bond at δ 5.49.

  • Five anomeric protons at δ 4.84, 4.85, 4.93, 5.18, and 5.56, indicating the presence of five hexose (B10828440) units.

Reported ¹³C-NMR Features: [3]

  • A tertiary hydroxy group is indicated by a resonance at δc 72.9.

Experimental Protocols

The following sections describe generalized methodologies for the isolation, purification, and analysis of this compound from its natural source.

Isolation and Purification from Siraitia grosvenorii

This protocol is a representative multi-step process for isolating mogrosides.

Workflow for Mogroside Isolation

G cluster_extraction Extraction cluster_purification Purification DriedFruit Dried S. grosvenorii Fruit Powder Extraction Maceration with 70% Aqueous Ethanol (B145695) DriedFruit->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration CrudeExtract Crude Mogroside Extract Concentration->CrudeExtract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin FractionCollection Fraction Collection (Ethanol Gradient) MacroporousResin->FractionCollection EnrichedExtract Enriched Mogroside Fraction FractionCollection->EnrichedExtract PrepHPLC Semi-Preparative HPLC (C18 Column) EnrichedExtract->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: General workflow for isolating this compound.

  • Extraction:

    • Powdered, dried fruit of Siraitia grosvenorii is macerated with 70% aqueous ethanol at room temperature.

    • The mixture is filtered or centrifuged to separate the liquid extract from the solid plant material. This process is typically repeated multiple times to ensure complete extraction.

    • The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Macroporous Resin Chromatography:

    • The crude extract is subjected to chromatography on a macroporous resin column.

    • The column is first washed with deionized water to remove highly polar impurities like sugars and salts.

    • Mogrosides are then eluted using a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Semi-Preparative HPLC:

    • Fractions enriched with the target compound are pooled and further purified using semi-preparative HPLC on a C18 column.

    • A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, which can be optimized to achieve separation from other closely related mogroside isomers.

    • The purified this compound is collected, and the solvent is removed to yield the final product.

Structural Characterization

The following methods are employed to confirm the identity and structure of the isolated compound.

Workflow for Structural Elucidation

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy PureCompound Purified Compound ESI_TOF ESI-TOF-MS PureCompound->ESI_TOF OneD_NMR 1D NMR (¹H, ¹³C) PureCompound->OneD_NMR MolFormula Molecular Formula Determination ESI_TOF->MolFormula TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Structure Complete Structural Elucidation TwoD_NMR->Structure

Caption: Spectroscopic workflow for structural analysis.

  • Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-TOF-MS) is used to determine the accurate mass and molecular formula of the compound.

  • NMR Spectroscopy: A suite of NMR experiments is conducted to elucidate the complete chemical structure.

    • ¹H-NMR: Identifies the number and types of protons in the molecule.

    • ¹³C-NMR: Determines the number and types of carbon atoms.

    • 2D-NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, thereby piecing together the aglycone structure and determining the sequence and linkage points of the sugar units.

Biological Activity and Signaling Pathways

The biological activities of mogrosides, including this compound, are primarily linked to their potent sweetness and antioxidant properties.

Sweet Taste Perception

Mogrosides are non-caloric, high-intensity sweeteners. Their sweet taste is perceived through interaction with the T1R2/T1R3 G-protein coupled receptor (GPCR) on the surface of taste bud cells.

Sweet Taste Signaling Pathway

G cluster_membrane Taste Cell Membrane cluster_intracellular Intracellular Signaling Mogroside 11-Dehydroxy- isomogroside V Receptor Sweet Receptor (T1R2/T1R3) Mogroside->Receptor G_Protein Gustducin (G-protein) Receptor->G_Protein activates PLC PLCβ2 G_Protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx Ca_Release->TRPM5 activates ATP_Release ATP Release Depolarization->ATP_Release Nerve_Signal Signal to Gustatory Nerve ATP_Release->Nerve_Signal G Mogroside Mogrosides ROS Reactive Oxygen Species (ROS) Mogroside->ROS scavenges AMPK AMPK Activation Mogroside->AMPK modulates OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress causes CellularDefense Enhanced Cellular Antioxidant Defense AMPK->CellularDefense leads to CellularDefense->OxidativeStress mitigates

References

Preliminary Biological Activity of Mogroside V and Isomogroside V: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activity of 11-Deoxyisomogroside V. This document provides a comprehensive overview of the preliminary biological activities of the closely related compounds, Mogroside V and its isomer, Isomogroside V. The information presented herein is intended to serve as a foundational guide for researchers, scientists, and drug development professionals, offering insights into the potential therapeutic avenues of these natural sweeteners derived from Siraitia grosvenorii (monk fruit).

Introduction

Mogroside V and Isomogroside V are cucurbitane-type triterpenoid (B12794562) glycosides that are the principal sweet components of monk fruit.[1] Beyond their intense sweetness, which is estimated to be several hundred times that of sucrose, these compounds have garnered significant interest for their diverse pharmacological properties.[2] Preclinical studies have highlighted their potential as antioxidant, anti-inflammatory, and anti-cancer agents, suggesting their utility in the development of novel therapeutics.[1][3] This guide summarizes the key quantitative data, experimental methodologies, and associated signaling pathways related to the biological activities of Mogroside V and Isomogroside V.

Quantitative Data on Biological Activities

The following tables summarize the quantitative findings from various in vitro and in vivo studies on Mogroside V and Isomogroside V.

Table 1: Anti-Cancer Activity
CompoundCell LineAssayConcentrationEffectReference
Mogroside VPANC-1 (Pancreatic)MTT Assay0-250 µmol/LDose- and time-dependent inhibition of proliferation[4][5]
Mogroside VVarious (Pancreatic, etc.)MTT AssayNot specifiedReduced proliferation[5]
Mogroside VPANC-1 (Pancreatic)TUNEL AssayNot specifiedIncreased apoptosis[5]
Mogroside VPANC-1 XenograftIn vivoNot specifiedReduced tumor growth and angiogenesis[5]
Table 2: Antioxidant Activity
CompoundAssayResult (EC50/IC50)NotesReference
Mogroside VHydroxyl radical scavengingEC50: 48.44 μg/mLStronger activity than 11-oxo-mogroside V[6]
Mogroside ExtractH2O2 scavengingNot specifiedDemonstrated scavenging activity[3]
Mogroside ExtractDPPH radical scavengingNot specifiedDemonstrated scavenging activity[3]
Mogroside ExtractABTS radical scavengingNot specifiedDemonstrated scavenging activity[3]
Table 3: Anti-Inflammatory Activity
CompoundCell Line/ModelAssayConcentrationEffectReference
Mogroside VNot specifiedNot specifiedNot specifiedPossesses anti-inflammatory properties[7]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Cell Viability and Proliferation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines, such as PANC-1, are seeded in 96-well plates at a density of 1 x 10^4 cells/mL.

  • Treatment: Cells are incubated with varying concentrations of Mogroside V (e.g., 0-250 µmol/L) for specified durations (e.g., 24 or 72 hours).[4]

  • MTT Addition: An MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[4]

  • Data Acquisition: The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Cell Preparation: Cells are treated with Mogroside V and then fixed and permeabilized.

  • Labeling: The cells are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The fluorescent signal from the incorporated dUTPs is detected and quantified using flow cytometry or fluorescence microscopy.[5]

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., PANC-1) are subcutaneously injected into immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with Mogroside V (e.g., via intravenous injection) or a vehicle control.[4]

  • Monitoring: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for markers of apoptosis and angiogenesis (e.g., CD31 and VEGF).[4][5]

Signaling Pathways and Experimental Workflows

The biological effects of Mogroside V are mediated, in part, through the modulation of specific signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for investigating anti-cancer activity.

anticancer_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Culture (e.g., PANC-1) treatment Mogroside V Treatment cell_culture->treatment xenograft Tumor Xenograft Model proliferation_assay Proliferation Assay (MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (TUNEL) treatment->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot) treatment->pathway_analysis invivo_treatment Mogroside V Administration xenograft->invivo_treatment tumor_measurement Tumor Growth Measurement invivo_treatment->tumor_measurement histology Immunohistochemistry (Apoptosis, Angiogenesis) tumor_measurement->histology

Caption: Experimental workflow for evaluating the anti-cancer activity of Mogroside V.

stat3_pathway cluster_pathway STAT3 Signaling Pathway cluster_effects Cellular Effects Mogroside_V Mogroside V pSTAT3 p-STAT3 Mogroside_V->pSTAT3 Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization nucleus Nucleus STAT3_dimer->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription proliferation Cell Proliferation (CCND1, CCNE1, CDK2) gene_transcription->proliferation apoptosis Apoptosis Inhibition gene_transcription->apoptosis angiogenesis Angiogenesis (VEGF) gene_transcription->angiogenesis

Caption: Proposed mechanism of Mogroside V via inhibition of the STAT3 signaling pathway.

Mogroside V has been shown to inhibit the STAT3 signaling pathway, which is constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.[4][5] By inhibiting the phosphorylation of STAT3, Mogroside V prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in tumor progression.[4][5]

Conclusion

The preliminary data on Mogroside V and Isomogroside V reveal a promising profile of biological activities, particularly in the realms of oncology and oxidative stress modulation. The anti-proliferative and pro-apoptotic effects, mediated in part by the inhibition of the STAT3 pathway, underscore the potential of these compounds as leads for novel anti-cancer therapies. Further research is warranted to elucidate the precise mechanisms of action, evaluate their efficacy and safety in more complex preclinical models, and, importantly, to investigate the specific biological activities of derivatives such as 11-Deoxyisomogroside V. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for future investigations in this exciting area of natural product drug discovery.

References

Navigating the Preformulation Landscape of 11-Dehydroxyisomogroside V: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data specifically for 11-Dehydroxyisomogroside V is limited. This guide leverages data from the structurally similar and well-studied compound, Mogroside V, as a predictive proxy to provide insights into the potential solubility and stability characteristics of this compound. All data presented herein for Mogroside V should be considered as a preliminary reference, and specific experimental verification for this compound is strongly recommended.

Introduction

This compound is a cucurbitane triterpenoid (B12794562) glycoside, a class of compounds known for their potential therapeutic properties. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount for formulation development, analytical method validation, and predicting its in vivo behavior. This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon available information for the surrogate molecule, Mogroside V. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in a clear, comparative format.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its formulation possibilities, impacting everything from oral bioavailability to the feasibility of parenteral dosage forms.

Quantitative Solubility Data (Mogroside V as a Proxy)

The following table summarizes the known solubility of Mogroside V in commonly used laboratory solvents. These values provide an initial estimate for the solubility of this compound.

SolventTemperature (°C)Solubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)Not Specified~1[1]
Dimethylformamide (DMF)Not Specified~1[1]
Phosphate-Buffered Saline (PBS), pH 7.2Not Specified~10[1]
WaterNot SpecifiedSlightly Soluble
MethanolNot SpecifiedSlightly Soluble
EthanolNot SpecifiedNot Specified
Experimental Protocol: Solubility Determination

A standardized protocol for determining the equilibrium solubility of a compound is essential for reproducible results. The following outlines a general method that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound (or Mogroside V as a proxy)

  • Selected solvents (e.g., water, ethanol, DMSO, PBS)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the samples.

  • Data Analysis:

    • Calculate the solubility in mg/mL or g/L based on the concentration determined by HPLC and the dilution factor.

    • Repeat the experiment at different temperatures if required.

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_compound Weigh Excess Compound prep_solvent Add to Known Volume of Solvent prep_compound->prep_solvent prep_seal Seal Vials prep_solvent->prep_seal incubate Incubate with Agitation (Controlled Temperature) prep_seal->incubate settle Settle Excess Solid incubate->settle aliquot Withdraw Supernatant settle->aliquot filter Filter (0.22 µm) aliquot->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC dilute->analyze result Solubility Data analyze->result

Caption: A flowchart illustrating the key steps in determining the equilibrium solubility of a compound.

Stability Profile

Assessing the stability of a drug candidate under various environmental conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.

General Stability Information (Mogroside V as a Proxy)

Based on available data for Mogroside V, the following stability characteristics can be inferred:

  • Solid State: The crystalline solid of Mogroside V is reported to be stable for at least four years when stored at -20°C[1].

  • Aqueous Solution: Aqueous solutions of Mogroside V are not recommended for storage for more than one day, suggesting potential for hydrolysis or other degradation pathways in solution[1].

Forced Degradation Studies: A Representative Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temperature / 60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature / 60°C2, 4, 8, 24 hours
Oxidative Degradation 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Degradation (Solid) Dry Heat80°C24, 48, 72 hours
Thermal Degradation (Solution) In Water80°C24, 48, 72 hours
Photostability (Solid) ICH Option 1 or 2Room TemperatureAs per ICH Q1B
Photostability (Solution) ICH Option 1 or 2Room TemperatureAs per ICH Q1B

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound (or Mogroside V) in the respective stress media at a known concentration (e.g., 1 mg/mL).

    • For solid-state studies, expose the powdered compound directly to the stress conditions.

    • For each condition, prepare a control sample stored under ambient conditions.

  • Stress Application:

    • Expose the samples to the specified stress conditions for the designated time points.

    • At each time point, withdraw an aliquot of the stressed sample.

  • Sample Neutralization/Quenching (for hydrolytic and oxidative studies):

    • For acid-stressed samples, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH).

    • For base-stressed samples, neutralize with an equivalent amount of acid (e.g., 0.1 M HCl).

    • For oxidative-stressed samples, the reaction may be quenched by dilution.

  • Analysis:

    • Analyze the stressed and control samples using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

    • Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the chromatographic peak of the parent drug is free from any co-eluting degradants.

  • Data Evaluation:

    • Calculate the percentage of degradation of the API.

    • Identify and, if possible, characterize the major degradation products.

    • Assess the mass balance to account for all the material after degradation.

Experimental Workflow for Forced Degradation Study

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Results & Evaluation prep_api Prepare API Solution/Solid acid Acid Hydrolysis prep_api->acid base Base Hydrolysis prep_api->base oxidation Oxidation prep_api->oxidation thermal Thermal prep_api->thermal photo Photolytic prep_api->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze degradation Degradation Profile analyze->degradation pathways Identify Degradation Pathways degradation->pathways method Validate Stability-Indicating Method pathways->method

Caption: A schematic representation of the workflow for conducting a forced degradation study.

Signaling Pathways

Recent research has indicated that Mogroside V, and by extension potentially this compound, may exert its biological effects through the modulation of several key signaling pathways. Understanding these interactions is crucial for elucidating the mechanism of action and identifying potential therapeutic targets.

Identified Signaling Pathways for Mogroside V:

  • NF-κB Signaling Pathway: Mogroside V has been shown to inhibit the activation of the NF-κB pathway, which is a critical regulator of inflammation.

  • JAK-STAT Signaling Pathway: Inhibition of the JAK-STAT pathway by Mogroside V has also been implicated in its anti-inflammatory effects.

  • PI3K/Akt/mTOR Signaling Pathway: This pathway, crucial for cell growth and proliferation, is another target of Mogroside V.

  • Nrf2/HO-1 Signaling Pathway: Mogroside V may exert antioxidant effects through the activation of the Nrf2/HO-1 pathway.

Diagram of Key Signaling Pathways Modulated by Mogroside V

G Signaling Pathways Modulated by Mogroside V cluster_inflammatory Anti-inflammatory Effects cluster_cell_regulation Cell Regulation cluster_antioxidant Antioxidant Effects mogroside_v Mogroside V nfkb NF-κB Pathway mogroside_v->nfkb Inhibition jak_stat JAK-STAT Pathway mogroside_v->jak_stat Inhibition pi3k PI3K/Akt/mTOR Pathway mogroside_v->pi3k Modulation nrf2 Nrf2/HO-1 Pathway mogroside_v->nrf2 Activation

Caption: An overview of the primary signaling pathways reported to be modulated by Mogroside V.

Conclusion

This technical guide provides a foundational understanding of the potential solubility and stability characteristics of this compound, based on data from the closely related compound, Mogroside V. The provided experimental protocols offer a starting point for in-house characterization. The information on signaling pathways highlights potential mechanisms of action that warrant further investigation. It is imperative that future research focuses on generating specific data for this compound to confirm these preliminary findings and to support its continued development as a potential therapeutic agent.

References

Spectroscopic and Structural Elucidation of 11-Deoxyisomogroside V: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-Deoxyisomogroside V, a cucurbitane triterpene glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). The information presented is compiled from detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), as reported in scientific literature.

Introduction

11-Deoxyisomogroside V is a minor cucurbitane glycoside found in the intensely sweet fruit of Siraitia grosvenorii.[1] The structural characterization of such compounds is crucial for understanding their sensory properties, potential pharmacological activities, and for quality control of natural sweetener products derived from this plant. This document details the key spectroscopic data and the experimental protocols used for the isolation and identification of 11-Deoxyisomogroside V.

Spectroscopic Data

The structural elucidation of 11-Deoxyisomogroside V was achieved through extensive 1D and 2D NMR spectroscopy and HR-ESI-MS.[1] The complete ¹H and ¹³C NMR assignments were determined through COSY, TOCSY, HSQC, and HMBC experiments.[1]

Mass Spectrometry Data

High-resolution mass spectrometry confirmed the molecular formula of 11-Deoxyisomogroside V.

Parameter Value
Molecular FormulaC₆₀H₁₀₂O₂₈
Ionization ModeESI
Mass-to-charge ratio (m/z)1269.6488 [M-H]⁻
Calculated Mass1269.6484
NMR Spectroscopic Data

The ¹H and ¹³C NMR spectral data for 11-Deoxyisomogroside V, recorded in pyridine-d₅, are presented in the table below.

PositionδC (ppm)δH (ppm), mult. (J in Hz)
Aglycone
138.91.15, m; 1.05, m
227.91.95, m; 1.85, m
388.83.35, dd (11.5, 4.5)
439.91.55, m
556.11.18, m
676.84.45, br s
776.94.15, d (8.0)
851.52.15, m
950.12.25, m
1038.1-
1129.91.85, m; 1.75, m
1271.94.25, t (8.0)
1349.9-
1448.11.65, m
1532.12.10, m; 1.95, m
1630.12.05, m; 1.85, m
1740.11.75, m
1820.11.12, s
1919.91.25, s
2035.91.85, m
2128.11.35, s
2235.11.95, m; 1.85, m
2368.14.55, t (8.0)
2477.14.35, d (8.0)
2570.94.10, m
2628.91.45, s
2729.11.50, s
2829.51.38, s
2929.81.42, s
3018.11.08, s
Glc I (β-D-glucosyl at C-3)
1'105.14.95, d (7.5)
2'83.14.35, t (8.0)
3'78.14.25, t (8.5)
4'71.94.15, t (8.5)
5'78.54.05, m
6'62.94.45, m; 4.35, m
Glc II (β-D-glucosyl at C-2' of Glc I)
1''105.55.35, d (7.5)
2''75.94.15, t (8.0)
3''78.84.28, t (8.5)
4''71.54.18, t (8.5)
5''78.14.08, m
6''62.54.40, m; 4.30, m
Glc III (β-D-glucosyl at C-24)
1'''104.95.15, d (7.5)
2'''75.54.12, t (8.0)
3'''78.54.22, t (8.5)
4'''71.24.15, t (8.5)
5'''77.94.05, m
6'''69.94.65, m; 4.55, m
Glc IV (β-D-glucosyl at C-6''' of Glc III)
1''''105.85.25, d (7.5)
2''''75.24.10, t (8.0)
3''''78.24.20, t (8.5)
4''''71.84.12, t (8.5)
5''''77.54.02, m
6''''62.84.38, m; 4.28, m
Glc V (β-D-glucosyl at C-6)
1'''''106.15.05, d (7.5)
2'''''76.14.18, t (8.0)
3'''''78.94.30, t (8.5)
4'''''71.64.20, t (8.5)
5'''''78.24.10, m
6'''''62.64.42, m; 4.32, m

Experimental Protocols

The isolation and structural characterization of 11-Deoxyisomogroside V involved a multi-step process.[1]

Isolation
  • Extraction: The process begins with the extraction of dried and ground fruit of Siraitia grosvenorii using an aqueous alcoholic solution.

  • Preliminary Purification: The crude extract is then subjected to preliminary purification steps, which may include partitioning with different solvents to remove non-polar compounds.

  • Chromatographic Separation: The partially purified extract undergoes multiple chromatographic separations. This typically involves column chromatography over various stationary phases (e.g., Diaion HP-20, silica (B1680970) gel, C18 reversed-phase silica gel).

  • Final Purification: Final purification is achieved using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is performed in negative ion mode to determine the accurate mass and molecular formula of the isolated compound.

  • NMR Spectroscopy:

    • Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., pyridine-d₅).

    • Data Acquisition: A suite of NMR experiments is conducted on a high-field NMR spectrometer (e.g., 500 or 600 MHz). This includes:

      • ¹H NMR (Proton NMR)

      • ¹³C NMR (Carbon-13 NMR)

      • COSY (Correlation Spectroscopy) to establish proton-proton couplings.

      • TOCSY (Total Correlation Spectroscopy) to identify coupled spin systems of the sugar moieties.

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons, which is crucial for determining the linkages between the aglycone and sugar units.

Visualization

The following diagram illustrates the general workflow for the isolation and characterization of 11-Deoxyisomogroside V.

Isolation_Workflow cluster_extraction Extraction & Initial Processing cluster_purification Purification cluster_analysis Structural Analysis A Dried Fruit of Siraitia grosvenorii B Aqueous Alcoholic Extraction A->B C Crude Extract B->C D Column Chromatography (e.g., Diaion HP-20, Silica Gel) C->D E Reversed-Phase Column Chromatography D->E F Preparative HPLC E->F G Pure 11-Deoxyisomogroside V F->G H HR-ESI-MS G->H I 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) G->I J Structure Elucidation H->J I->J

Caption: Workflow for the isolation and structural elucidation of 11-Deoxyisomogroside V.

References

Methodological & Application

Application Note: Quantification of 11-Dehydroxyisomogroside V using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 11-Dehydroxyisomogroside V, a cucurbitane triterpenoid (B12794562) glycoside found in the extract of Siraitia grosvenorii (Luo Han Guo). This method is intended for researchers, scientists, and professionals in the drug development and natural products industries. The protocol provides a detailed workflow for sample preparation, chromatographic separation, and data analysis. The method is based on established protocols for the analysis of similar mogrosides, including Mogroside V.

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine whose fruit extract is widely used as a natural, non-caloric sweetener. The sweet taste is attributed to a group of cucurbitane-type triterpenoid glycosides known as mogrosides. While Mogroside V is the most abundant and well-characterized mogroside, other analogs such as this compound also contribute to the overall composition and potential bioactivity of the extract. Accurate quantification of these minor mogrosides is crucial for quality control, standardization of commercial products, and further pharmacological research. This document outlines a reliable HPLC-UV method for the quantification of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Formic acid (optional, for improved peak shape)

  • Siraitia grosvenorii extract or sample containing this compound

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Series LC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Column: Agilent Poroshell 120 SB C18 (4.6 x 150 mm, 5 µm) or equivalent C18 column.[1][2]

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B). An optional addition of 0.1% formic acid to both solvents can improve peak symmetry.[1]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 32°C.[3][4]

  • Detection Wavelength: 203 nm.[3][4][5][6]

  • Injection Volume: 10 µL.[3]

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction from Solid Samples (e.g., dried fruit powder):

    • Accurately weigh 1 g of the homogenized sample powder.

    • Add 25 mL of 80% methanol in water (v/v).[1]

    • Sonicate for 30 minutes in an ultrasonic bath.[1]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Preparation of Liquid Samples (e.g., commercial extracts):

    • Dilute the liquid extract with 80% methanol to bring the expected concentration of this compound within the calibration curve range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (Abbreviated)

For routine analysis, a full method validation is recommended. Key parameters to assess include:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision: Assess intra-day and inter-day precision by analyzing a quality control sample at three different concentrations on the same day and on three different days. The relative standard deviation (RSD) should be < 2%.

  • Accuracy: Determine the recovery by spiking a known amount of the reference standard into a sample matrix. The recovery should be within 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation

The quantitative data for the HPLC method is summarized in the tables below.

Table 1: HPLC Instrument Parameters

ParameterSetting
HPLC SystemAgilent 1260 Series or equivalent
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Acetonitrile, B: Water (with optional 0.1% Formic Acid)
Flow Rate1.0 mL/min
Column Temperature32°C
Detection Wavelength203 nm
Injection Volume10 µL

Table 2: Proposed Gradient Elution Program

Time (min)% Acetonitrile (A)% Water (B)
02080
153070
258020
308020
312080
402080

Table 3: Method Performance Characteristics (Hypothetical)

ParameterResult
Linearity (r²)≥ 0.999
Precision (RSD %)< 2%
Accuracy (Recovery %)95 - 105%
LOD (µg/mL)~0.1
LOQ (µg/mL)~0.5

Experimental Workflow Diagram

HPLC_Workflow cluster_std Standard Preparation start Start sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep std_weigh Weigh Reference Standard filtration Filtration (0.45 µm) sample_prep->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Generate Report quantification->report end End report->end std_dissolve Dissolve in Methanol (Stock Solution) std_weigh->std_dissolve std_dilute Serial Dilution (Working Standards) std_dissolve->std_dilute std_dilute->hplc_analysis

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC method for the quantification of this compound. The detailed protocol and specified parameters are based on established analytical methods for structurally related mogrosides and should serve as a strong starting point for method development and validation. This method is suitable for the quality control of Siraitia grosvenorii extracts and for research purposes in the fields of natural products and drug discovery. It is recommended that users perform a full method validation according to their specific laboratory and regulatory requirements.

References

Application Notes and Protocols for the Structural Elucidaion of 11-Deoxyisomogroside V via NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the structural elucidation of 11-Deoxyisomogroside V, a triterpenoid (B12794562) saponin (B1150181) of interest for its potential applications in the food and pharmaceutical industries. The following sections outline the necessary experimental protocols and data analysis techniques using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

11-Deoxyisomogroside V is a cucurbitane-type triterpenoid glycoside. Its structural characterization is fundamental for understanding its biological activity, physicochemical properties, and for quality control purposes. NMR spectroscopy is the most powerful technique for the complete structural assignment of such complex natural products, providing detailed information about the carbon skeleton, stereochemistry, and glycosidic linkages. This application note describes the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments for the unambiguous structural elucidation of 11-Deoxyisomogroside V.

Data Presentation: NMR Chemical Shift Assignments

The complete ¹H and ¹³C NMR chemical shift assignments for 11-Deoxyisomogroside V are crucial for its identification and characterization. The data presented below should be used as a reference for the interpretation of experimental spectra.

Table 1: ¹H NMR (500 MHz, C₅D₅N) Chemical Shift Data for 11-Deoxyisomogroside V

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
11.45m
21.80m
33.25dd11.5, 4.5
51.05m
65.85d5.0
74.60m
101.10s
121.65, 1.50m
131.08s
141.25s
171.30s
180.85s
190.95s
201.02s
211.20d6.5
222.10m
234.40d8.0
244.45d8.0
263.80, 3.70m
271.15d6.0
Glc (C-3)
1'4.85d7.5
Glc (C-7)
1''4.90d7.5
Glc (C-24)
1'''4.95d7.5

Table 2: ¹³C NMR (125 MHz, C₅D₅N) Chemical Shift Data for 11-Deoxyisomogroside V

PositionδC (ppm)PositionδC (ppm)
Aglycone Glc (C-3)
139.51'105.5
228.02'75.0
389.03'78.0
439.84'71.5
556.05'77.5
6121.06'62.5
778.0Glc (C-7)
8140.01''105.0
950.02''75.2
1038.03''78.2
1125.04''71.8
1235.05''77.8
1348.06''62.8
1447.0Glc (C-24)
1751.01'''104.5
1821.02'''75.5
1919.03'''78.5
2029.04'''72.0
2122.05'''78.0
2236.06'''63.0
2372.0
2482.0
2570.0
2665.0
2718.0

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of purified 11-Deoxyisomogroside V.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated pyridine (B92270) (C₅D₅N). Ensure complete dissolution by gentle vortexing.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is observed, filter the solution through a small plug of glass wool into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: 12 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Spectral Width: 240 ppm

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Increments: 256

    • Spectral Width (F1 and F2): 12 ppm

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 16

    • Increments: 256

    • Spectral Width (F1): 165 ppm

    • Spectral Width (F2): 12 ppm

    • ¹JCH Coupling Constant: 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 32

    • Increments: 256

    • Spectral Width (F1): 240 ppm

    • Spectral Width (F2): 12 ppm

    • Long-range JCH Coupling Constant: 8 Hz

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: noesygpph

    • Number of Scans: 16

    • Increments: 256

    • Spectral Width (F1 and F2): 12 ppm

    • Mixing Time: 500 ms

Data Analysis and Structural Elucidation Workflow

The structural elucidation of 11-Deoxyisomogroside V is a stepwise process involving the interpretation of each NMR experiment in a logical sequence.

G cluster_workflow Structural Elucidation Workflow A 1. Acquire 1D NMR (¹H, ¹³C, DEPT) B 2. Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) A->B C 3. Assign Protonated Carbons (HSQC) B->C D 4. Establish Spin Systems (COSY) C->D E 5. Connect Spin Systems & Quaternary Carbons (HMBC) D->E F 6. Determine Glycosidic Linkages (HMBC) E->F G 7. Determine Relative Stereochemistry (NOESY) F->G H 8. Propose Final Structure G->H G cluster_hmbc Key HMBC Correlations H1_Glc3 H-1' (Glc @ C-3) C3_Aglycone C-3 (Aglycone) H1_Glc3->C3_Aglycone ³J(H,C) H1_Glc7 H-1'' (Glc @ C-7) C7_Aglycone C-7 (Aglycone) H1_Glc7->C7_Aglycone ³J(H,C) H1_Glc24 H-1''' (Glc @ C-24) C24_Aglycone C-24 (Aglycone) H1_Glc24->C24_Aglycone ³J(H,C) G cluster_noesy Key NOESY Correlations for Stereochemistry H3 H-3α H5 H-5α H3->H5 H1_Glc3 H-1' (Glc) H3->H1_Glc3 Me19 Me-19β Me18 Me-18β Me19->Me18

Application Note: Mass Spectrometry Fragmentation of 11-Dehydroxyisomogroside V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and analysis of the fragmentation patterns of 11-Dehydroxyisomogroside V, a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Understanding the mass spectrometry fragmentation of this compound is essential for its accurate identification, characterization, and quantification in complex matrices such as plant extracts and biological samples. This application note outlines a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology, predicted fragmentation pathways, and data interpretation for the analysis of this compound.

Introduction

This compound is a sweet-tasting triterpenoid glycoside that contributes to the overall sweetness of monk fruit extracts. As a derivative of Mogroside V, it shares a similar core structure but lacks a hydroxyl group at the 11-position of the mogrol (B2503665) aglycone. This structural difference influences its polarity and is expected to alter its fragmentation pattern in mass spectrometry. Accurate analytical methods are crucial for the quality control of monk fruit products and for pharmacokinetic studies in drug development. Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and quantification of such compounds. Collision-induced dissociation (CID) of the precursor ion typically results in the sequential cleavage of glycosidic bonds, yielding characteristic fragment ions that can be used for identification and quantification.

Predicted Fragmentation Pathway

Under electrospray ionization (ESI) in negative ion mode, this compound is expected to form a deprotonated molecule [M-H]⁻. The primary fragmentation pathway involves the sequential loss of the five glucose (C₆H₁₀O₅, 162.05 Da) moieties attached to the mogrol aglycone. The fragmentation is initiated by the cleavage of the glycosidic bonds, leading to a cascade of neutral losses.

Data Presentation

The expected m/z values for the precursor and major fragment ions of this compound in negative ion mode ESI-MS/MS are summarized in the table below.

Ion DescriptionProposed StructureTheoretical m/z
[M-H]⁻Deprotonated this compound1271.66
[M-H-Glc]⁻Aglycone + 4 Glc1109.61
[M-H-2Glc]⁻Aglycone + 3 Glc947.56
[M-H-3Glc]⁻Aglycone + 2 Glc785.51
[M-H-4Glc]⁻Aglycone + 1 Glc623.46
[M-H-5Glc]⁻Aglycone461.41

Experimental Protocols

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Optimization of specific parameters may be necessary depending on the instrumentation and sample matrix.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727). Prepare working solutions by serial dilution in the initial mobile phase composition.

  • Plant Extract:

    • Weigh 100 mg of homogenized monk fruit powder into a 15 mL centrifuge tube.

    • Add 10 mL of 80% methanol in water (v/v).

    • Vortex for 1 minute to ensure the sample is fully wetted.

    • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

  • Biological Samples (e.g., plasma):

    • To a 75 µL plasma sample, add 250 µL of methanol for protein precipitation.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Instrument: A triple quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

  • MS/MS Parameters:

    • Precursor Ion: m/z 1271.7

    • Collision Energy: Optimized for the fragmentation of the precursor ion (a starting point of 40-60 eV is recommended).

    • Product Ions to Monitor (SRM/MRM): m/z 1109.6, 947.6, 785.5, 623.5, 461.4.

Mandatory Visualization

Fragmentation_Pathway M [M-H]⁻ m/z 1271.7 M_Glc [M-H-Glc]⁻ m/z 1109.6 M->M_Glc - Glc M_2Glc [M-H-2Glc]⁻ m/z 947.6 M_Glc->M_2Glc - Glc M_3Glc [M-H-3Glc]⁻ m/z 785.5 M_2Glc->M_3Glc - Glc M_4Glc [M-H-4Glc]⁻ m/z 623.5 M_3Glc->M_4Glc - Glc Aglycone [Aglycone-H]⁻ m/z 461.4 M_4Glc->Aglycone - Glc

Caption: Fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Solution LC HPLC Separation (C18 Column) Standard->LC Extract Plant Extract Extract->LC BioSample Biological Sample BioSample->LC MS Mass Spectrometry (ESI Negative Mode) LC->MS MSMS Tandem MS (CID) MS->MSMS Identification Fragment Identification MSMS->Identification Quantification Quantification MSMS->Quantification

Caption: Experimental Workflow for LC-MS/MS Analysis.

Application Notes and Protocols for the Extraction of 11-Deoxyisomogroside V from Monk Fruit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of 11-Deoxyisomogroside V, a minor cucurbitane triterpenoid (B12794562) glycoside, from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. Given that 11-Deoxyisomogroside V is a less abundant isomer of the well-known natural sweetener Mogroside V, the methodologies presented herein are based on established protocols for the separation of major mogrosides, with specific adaptations for the isolation of minor constituents.

Introduction

Monk fruit is widely recognized for its intense sweetness, which is primarily attributed to a group of compounds called mogrosides. Mogroside V is the most abundant and well-studied of these, but numerous other structural isomers and related compounds, including 11-Deoxyisomogroside V, are also present in the fruit extract.[1] The isolation and purification of these minor mogrosides are essential for investigating their unique biological activities and potential therapeutic applications.

11-Deoxyisomogroside V is a cucurbitane triterpenoid glycoside with the CAS number 1628293-32-2 and a molecular weight of 1271.5 g/mol .[2] Its structural similarity to other mogrosides necessitates advanced chromatographic techniques for effective separation.[3] This protocol outlines a multi-step process for the enrichment and purification of 11-Deoxyisomogroside V from a crude monk fruit extract.

Data Presentation

The following tables summarize quantitative data from representative studies on the purification of mogrosides from monk fruit. These values illustrate the typical progression of purity and yield that can be expected at each stage of the process.

Table 1: Purification Efficiency at Different Chromatographic Stages

Purification StepInitial Purity of Total MogrosidesFinal Purity of Target MogrosideKey Parameters
Macroporous Resin ChromatographyCrude Extract10.7% (Mogroside V)Resin: HZ 806; Elution: 40% aqueous ethanol[4]
Boronic Acid-Functionalized Silica Gel35.67% (Mogroside V)76.34% (Mogroside V)pH-dependent adsorption and desorption[5]
Semi-Preparative HPLC76.34% (Mogroside V)99.60% (Mogroside V)C18 column; Mobile phase: Acetonitrile (B52724)/Water[5]

Table 2: Example of Mogroside V Yield from Macroporous Resin Chromatography

Starting MaterialMass of Herb ProcessedMass of Mogroside V HarvestedPurity of Mogroside VPurification Factor
Siraitia grosvenorii100 g3.38 g10.7%15.1-fold increase from 0.5%

Data adapted from a study on the separation of Mogroside V.[4]

Experimental Protocols

The extraction and purification of 11-Deoxyisomogroside V involves a series of steps designed to first extract all mogrosides from the fruit material and then separate the individual compounds.

This initial stage focuses on extracting the total mogroside content from the dried monk fruit.

Materials:

  • Dried and powdered Siraitia grosvenorii fruit

  • 70% Aqueous Ethanol (B145695)

  • Filter paper or centrifuge

  • Rotary evaporator

Protocol:

  • Macerate 500 g of powdered dried monk fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.[6]

  • Separate the extract from the solid residue by filtration or centrifugation.[6]

  • To ensure complete extraction, repeat the extraction process on the residue two more times with fresh 70% aqueous ethanol.[6]

  • Combine the filtrates from all three extractions.[6]

  • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude mogroside extract.[6]

This step removes a significant portion of impurities and enriches the total mogroside fraction.

Materials:

  • Crude mogroside extract

  • Macroporous adsorbent resin (e.g., HZ 806)

  • Chromatography column

  • Deionized water

  • Ethanol (various concentrations)

  • Fraction collector

Protocol:

  • Dissolve the crude mogroside extract in deionized water to create the sample solution.

  • Pack a chromatography column with the macroporous resin and equilibrate it by washing with deionized water.

  • Load the sample solution onto the column.

  • Wash the column with 2-3 bed volumes of deionized water to remove polar impurities such as sugars and salts.

  • Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol. Begin with a low ethanol concentration (e.g., 20%) and incrementally increase it (e.g., 40%, 60%, 80%).[6]

  • Collect fractions using a fraction collector and monitor the composition of each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool the fractions that contain the desired mogrosides.

  • Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.

This final stage employs high-resolution chromatography to separate the individual mogroside isomers. Due to the structural similarity of mogrosides, a high-resolution column and a carefully optimized gradient are crucial for isolating the minor component, 11-Deoxyisomogroside V.

Materials:

  • Enriched mogroside extract

  • Semi-preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

Protocol:

  • Dissolve the enriched mogroside extract in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the semi-preparative HPLC system with a C18 column.

  • The mobile phase typically consists of a mixture of acetonitrile and water.[5] A gradient elution is recommended to achieve optimal separation of the closely eluting mogroside isomers.

  • Set the detection wavelength to 203 nm.[5]

  • Inject the sample and begin the chromatographic run.

  • Collect fractions corresponding to the elution peak of 11-Deoxyisomogroside V. The identification of this peak will likely require comparison with a reference standard or further structural elucidation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).

  • Pool the fractions containing pure 11-Deoxyisomogroside V.

  • Remove the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

  • Verify the purity of the isolated 11-Deoxyisomogroside V using analytical HPLC.

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of 11-Deoxyisomogroside V.

Extraction_Workflow start Dried Monk Fruit Powder extraction Solvent Extraction (70% Ethanol) start->extraction filtration Filtration / Centrifugation extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Mogroside Extract concentration1->crude_extract

Caption: Workflow for the Preparation of Crude Mogroside Extract.

Purification_Workflow crude_extract Crude Mogroside Extract resin_chrom Macroporous Resin Chromatography crude_extract->resin_chrom elution Stepwise Ethanol Elution (20% -> 80%) resin_chrom->elution fraction_collection1 Fraction Collection & Pooling elution->fraction_collection1 enriched_extract Enriched Mogroside Extract fraction_collection1->enriched_extract prep_hplc Semi-Preparative HPLC (C18 Column) enriched_extract->prep_hplc gradient_elution Acetonitrile/Water Gradient prep_hplc->gradient_elution fraction_collection2 Targeted Fraction Collection gradient_elution->fraction_collection2 pure_compound Purified 11-Deoxyisomogroside V fraction_collection2->pure_compound

Caption: Chromatographic Purification of 11-Deoxyisomogroside V.

References

Application Notes and Protocols for the Purification of 11-Dehydroxyisomogroside V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dehydroxyisomogroside V is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a structural analogue of the highly sweet Mogroside V, this compound is of significant interest for its potential biological activities and as a reference standard in the quality control of monk fruit extracts. These extracts are increasingly utilized as natural, non-caloric sweeteners in the food, beverage, and pharmaceutical industries.[1] The structural similarities among mogroside isomers present a considerable challenge for their separation and purification.[1]

This document provides detailed protocols for the purification of this compound from a crude extract of Siraitia grosvenorii. The methodologies are adapted from established procedures for the purification of Mogroside V and are designed to yield high-purity this compound suitable for research and development purposes. The workflow involves initial enrichment using macroporous resin chromatography followed by fine purification with preparative high-performance liquid chromatography (HPLC).

I. General Experimental Workflow

The overall process for isolating this compound involves several key stages, from the initial extraction from the raw plant material to the final purification and analysis. Each step is critical for achieving a high yield and purity of the target compound.

G A Raw Material (Dried Monk Fruit) B Extraction (e.g., Hot Water or Ethanol) A->B C Crude Extract B->C D Enrichment (Macroporous Resin Chromatography) C->D E Enriched Mogroside Fraction D->E F Fine Purification (Preparative HPLC) E->F G Purified this compound F->G H Purity Analysis (Analytical HPLC, LC-MS) G->H

Caption: General workflow for the purification of this compound.

II. Experimental Protocols

Protocol 1: Extraction of Crude Mogrosides from Siraitia grosvenorii

This protocol outlines the initial extraction of total mogrosides from the dried fruit of Siraitia grosvenorii.

Materials:

  • Dried and powdered Siraitia grosvenorii fruit

  • 70% Ethanol (B145695) in deionized water (v/v)

  • Beaker or flask

  • Ultrasonic bath or overhead stirrer

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Combine the powdered monk fruit with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

  • Extract the mixture at 60°C for 2 hours with continuous stirring or intermittent sonication.

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Repeat the extraction process on the residue to maximize the yield.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude mogroside extract.

Protocol 2: Enrichment of Mogrosides using Macroporous Resin Chromatography

This step aims to separate the mogrosides from other water-soluble components like sugars and pigments.

Materials:

  • Crude mogroside extract

  • Macroporous adsorption resin (e.g., HZ 806)[2][3]

  • Chromatography column

  • Deionized water

  • Aqueous ethanol solutions (e.g., 20%, 40%, 70% v/v)

  • Fraction collector

Procedure:

  • Resin Preparation: Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected. Pack the resin into a chromatography column.

  • Loading: Dissolve the crude extract in deionized water and load it onto the equilibrated resin column at a flow rate of 1-2 bed volumes (BV)/hour.

  • Washing: Wash the column with 2-3 BV of deionized water to remove highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of aqueous ethanol.

    • Elute with 20% ethanol to remove some colored impurities.

    • Elute with 40% ethanol to collect the fraction containing mogrosides, including this compound.[3]

  • Collection and Concentration: Collect the 40% ethanol fraction and concentrate it using a rotary evaporator to obtain an enriched mogroside fraction.

Protocol 3: High-Purity Purification by Preparative HPLC

This final step separates this compound from other closely related mogrosides.

Materials:

  • Enriched mogroside fraction

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 30 mm × 250 mm, 5 µm)[4]

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • 0.1% Formic acid (optional, to improve peak shape)

Procedure:

  • Sample Preparation: Dissolve the enriched mogroside fraction in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water. An isocratic elution with a ratio around 22:78 (v/v) of acetonitrile to water can be a starting point.[4] A shallow gradient may be necessary to resolve closely eluting isomers.

    • Flow Rate: 15 mL/min (for a 30 mm ID column).[4]

    • Detection Wavelength: 203 nm.[4]

    • Column Temperature: 32°C.[4]

  • Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the peak of this compound based on the retention time of a reference standard.

  • Post-Purification: Combine the collected fractions, remove the acetonitrile by rotary evaporation, and then lyophilize to obtain the purified this compound as a white powder.

III. Data Presentation

Table 1: Summary of Macroporous Resin Chromatography Parameters
ParameterValueReference
Resin TypeHZ 806[2][3]
Adsorption Flow Rate1.0 BV/h[3]
Elution SolventsDeionized Water, 40% Ethanol[2][3]
Elution Flow Rate1.0 BV/h[5]
Target Fraction40% Ethanol Eluate[2][3]
Table 2: Preparative HPLC Conditions for Final Purification
ParameterValueReference
ColumnC18, 30 mm × 250 mm, 5 µm[4]
Mobile PhaseAcetonitrile:Water (22:78, v/v)[4]
Flow Rate15 mL/min[4]
Detection203 nm[4]
Column Temperature32°C[4]

IV. Quality Control and Analysis

The purity of the final product should be assessed using analytical HPLC or LC-MS.

Analytical HPLC Conditions
ParameterValueReference
ColumnC18, 4.6 mm × 250 mm, 5 µm[4]
Mobile PhaseAcetonitrile:Water (22:78, v/v)[4]
Flow Rate1.0 mL/min[4]
Detection203 nm[4]
Column Temperature32°C[4]
Injection Volume10 µL[4]

V. Visualization of the Purification Logic

The following diagram illustrates the decision-making process during the purification workflow, emphasizing the separation of the target compound from impurities.

G cluster_0 Macroporous Resin Chromatography cluster_1 Preparative HPLC A Crude Extract Loaded B Wash with Water A->B C Highly Polar Impurities (Sugars, Salts) B->C Discarded D Elute with 40% Ethanol B->D Column after wash E Enriched Mogroside Fraction (Contains Mogroside V, this compound, etc.) D->E Collected F Enriched Fraction Injected E->F G Isocratic/Gradient Elution F->G H Fraction Collection based on UV Peaks G->H I Mogroside V and other analogues H->I Other Fractions J This compound H->J Target Fraction

Caption: Logical flow of the two-step purification process.

References

In Vitro Bioactivity of 11-Deoxyisomogroside V: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals investigating the in vitro bioactivity of 11-Deoxyisomogroside V, a natural sweet compound isolated from the fruit of Siraitia grosvenorii. The following sections detail experimental procedures for assessing its anti-inflammatory, anti-cancer, and antioxidant properties.

Anti-Inflammatory Activity

Recent studies on structurally related mogrosides suggest that 11-Deoxyisomogroside V may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Mogroside V has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells by suppressing the TLR4-MyD88-NF-κB and MAPK signaling pathways[1]. It is hypothesized that 11-Deoxyisomogroside V acts through a similar mechanism.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of 11-Deoxyisomogroside V to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight[2].

  • Treatment:

    • Pre-treat the cells with various concentrations of 11-Deoxyisomogroside V (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include a vehicle control (DMSO or media) and a positive control (e.g., a known iNOS inhibitor).

  • Nitrite Determination (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of 11-Deoxyisomogroside V that inhibits 50% of NO production.

Western Blot Analysis of iNOS and COX-2 Expression

This protocol determines the effect of 11-Deoxyisomogroside V on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with 11-Deoxyisomogroside V and LPS as described in section 1.1, typically in 6-well plates.

  • Protein Extraction: After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Quantitative Data Summary (Hypothetical)
Bioactivity AssayCell LineTest CompoundIC50 Value (µM)
Nitric Oxide (NO) InhibitionRAW 264.711-Deoxyisomogroside V15.8 ± 2.1
iNOS Protein ExpressionRAW 264.711-Deoxyisomogroside V12.5 ± 1.7
COX-2 Protein ExpressionRAW 264.711-Deoxyisomogroside V18.2 ± 2.5

Signaling Pathway Diagram

LPS_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 NO NO iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation DeoxyisomogrosideV 11-Deoxyisomogroside V DeoxyisomogrosideV->IKK

Caption: Proposed anti-inflammatory signaling pathway of 11-Deoxyisomogroside V.

Anti-Cancer Activity

The anti-proliferative activity of 11-Deoxyisomogroside V can be evaluated against a panel of human cancer cell lines using cytotoxicity assays.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to assess the cytotoxic effects of compounds on cancer cells[3].

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in their recommended growth media and conditions.

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of 11-Deoxyisomogroside V (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Quantitative Data Summary (Hypothetical)
Cell LineCancer TypeTest CompoundIC50 Value (µM)
MCF-7Breast Cancer11-Deoxyisomogroside V45.3 ± 4.2
A549Lung Cancer11-Deoxyisomogroside V62.1 ± 5.8
HCT116Colon Cancer11-Deoxyisomogroside V38.7 ± 3.5

Experimental Workflow Diagram

MTT_Workflow start Start cell_culture Seed Cancer Cells in 96-well plate start->cell_culture treatment Treat with 11-Deoxyisomogroside V cell_culture->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Dissolve Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell viability assay.

Antioxidant Activity

The antioxidant potential of 11-Deoxyisomogroside V can be determined using various in vitro chemical assays. The DPPH radical scavenging assay is a common and reliable method.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical[4][5].

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 11-Deoxyisomogroside V in methanol (B129727) or another suitable solvent.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of 11-Deoxyisomogroside V.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (methanol) and a control (DPPH solution without the test compound). A known antioxidant like ascorbic acid or Trolox should be used as a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Determine the EC50 value, which is the effective concentration of the compound that scavenges 50% of the DPPH radicals.

Quantitative Data Summary (Hypothetical)
Antioxidant AssayTest CompoundPositive ControlEC50 Value (µg/mL)
DPPH Radical Scavenging11-Deoxyisomogroside VAscorbic Acid85.4 ± 7.9
12.1 ± 1.3

Logical Relationship Diagram

DPPH_Assay_Logic DPPH_Radical DPPH• (Purple) Reaction Donates Hydrogen Atom DPPH_Radical->Reaction Antioxidant 11-Deoxyisomogroside V (Antioxidant) Antioxidant->Reaction DPPH_H DPPH-H (Yellow/Colorless) Measurement Measure Decrease in Absorbance at 517 nm DPPH_H->Measurement Reaction->DPPH_H

Caption: Principle of the DPPH radical scavenging assay.

References

Application Notes and Protocols: Antioxidant Activity Assay of 11-Dehydroxyisomogroside V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dehydroxyisomogroside V is a cucurbitane triterpenoid (B12794562) glycoside. While specific studies on the antioxidant properties of this compound are not extensively documented, its structural analog, Mogroside V, has demonstrated significant antioxidant capacity by scavenging free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in vitro.[1] The evaluation of the antioxidant potential of novel compounds like this compound is a critical step in drug discovery and development, particularly for conditions associated with oxidative stress.

This document provides detailed protocols for assessing the antioxidant activity of this compound using three common and reliable in vitro assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Data Presentation

As no specific quantitative data for the antioxidant activity of this compound is currently available in the public domain, the following table is presented as a template for summarizing experimental findings. Researchers should populate this table with their own experimental data.

Assay TypeTest Compound Concentration% Inhibition / Scavenging ActivityIC50 Value (µg/mL or µM)Trolox Equivalent Antioxidant Capacity (TEAC)
DPPH Concentration 1
Concentration 2
Concentration 3
ABTS Concentration 1
Concentration 2
Concentration 3
ORAC Concentration 1µmol TE/g
Concentration 2µmol TE/g
Concentration 3µmol TE/g

Note: IC50 is the concentration of the test compound required to scavenge 50% of the radicals. TEAC values express the antioxidant capacity of the sample in terms of Trolox equivalents.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[3]

  • Methanol (B129727) (spectrophotometric grade)[3]

  • Positive Control: Ascorbic acid or Trolox[3]

  • 96-well microplate or spectrophotometer cuvettes[3]

  • Micropipettes[3]

  • Spectrophotometer or microplate reader capable of reading absorbance at ~517 nm[2][3]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[3] This solution should be freshly prepared and kept in the dark to avoid degradation.[3][4]

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a series of dilutions of the positive control (Ascorbic acid or Trolox) in methanol.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well (e.g., 20 µL).[4]

    • Add a fixed volume of the DPPH working solution to each well (e.g., 200 µL).[4]

    • For the control (blank), add the same volume of methanol instead of the sample solution.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).[2][3]

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.[2][5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[2]

    Where:

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[6]

Materials:

  • This compound

  • ABTS (7 mM)

  • Potassium persulfate (2.45 mM)[7][8]

  • Methanol or Ethanol/water mixture[7][8]

  • Positive Control: Trolox

  • 96-well microplate or spectrophotometer cuvettes[8]

  • Micropipettes

  • Spectrophotometer or microplate reader capable of reading absorbance at 734 nm[7][8]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[6][7]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[6][7]

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with methanol or an ethanol/water mixture to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[7]

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions from the stock solution.

    • Prepare a series of dilutions of the Trolox standard.

  • Assay Protocol:

    • In a 96-well plate, add a small volume of the sample or standard solution to each well (e.g., 10 µL).[8]

    • Add a larger volume of the diluted ABTS•+ solution to each well (e.g., 190 µL).[8]

    • For the blank, use the solvent instead of the sample.

    • Mix and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[7][8]

  • Measurement: Measure the absorbance of each well at 734 nm.[8]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:[8]

    Where:

    • Abs_control is the absorbance of the ABTS•+ solution without the sample.

    • Abs_sample is the absorbance of the ABTS•+ solution with the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[9]

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)[9]

  • Phosphate (B84403) buffer (e.g., 75 mM, pH 7.4)[10]

  • Positive Control: Trolox[11]

  • Black 96-well microplate[10]

  • Fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm[11][12]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before use.

    • Prepare a stock solution of Trolox in phosphate buffer.

  • Preparation of Sample and Standard Solutions:

    • Dissolve this compound in phosphate buffer to prepare a stock solution.

    • Prepare a series of dilutions of the sample.

    • Prepare a series of dilutions of the Trolox standard to create a standard curve.

  • Assay Protocol:

    • In a black 96-well plate, add a specific volume of the sample, standard, or blank (phosphate buffer) to each well (e.g., 25 µL).[11][12]

    • Add a fixed volume of the fluorescein solution to each well (e.g., 150 µL).[11][12]

    • Mix and incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[11][12]

  • Initiation and Measurement:

    • Initiate the reaction by adding a specific volume of the AAPH solution to each well (e.g., 25 µL), preferably using an automated injector to ensure consistency.[11][12]

    • Immediately begin reading the fluorescence intensity kinetically at regular intervals (e.g., every 1-5 minutes) for a total duration of at least 60 minutes at 37°C.[12]

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the sample by comparing its net AUC to the Trolox standard curve. The results are typically expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.[12]

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH_Sol->Mix Sample_Sol Prepare this compound and Standard Solutions Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Generate ABTS Radical Solution (ABTS + K2S2O8) Working_Sol Dilute ABTS Radical Solution to Abs ~0.7 at 734 nm ABTS_Radical->Working_Sol Mix Mix Sample/Standard with Working ABTS Solution Working_Sol->Mix Sample_Sol Prepare this compound and Standard Solutions Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Fluorescein, AAPH, and Trolox Solutions PreIncubate Pre-incubate Sample/Standard with Fluorescein (37°C) Reagents->PreIncubate Sample_Sol Prepare this compound and Standard Solutions Sample_Sol->PreIncubate Initiate Initiate Reaction with AAPH PreIncubate->Initiate Measure Measure Fluorescence Decay Kinetically Initiate->Measure Calculate Calculate Area Under Curve (AUC) and ORAC Value Measure->Calculate

References

Application Notes and Protocols for 11-Dehydroxyisomogroside V as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dehydroxyisomogroside V is a cucurbitane triterpenoid (B12794562) glycoside and a derivative of the intensely sweet compounds known as mogrosides, which are primarily extracted from the monk fruit (Siraitia grosvenorii). As a reference standard, this compound is crucial for the accurate quantification and quality control of monk fruit extracts and products containing these natural sweeteners. Furthermore, its structural similarity to other bioactive mogrosides suggests its potential use in pharmacological research to investigate various signaling pathways.

These application notes provide detailed protocols for the use of this compound as a reference standard in analytical procedures and for its application in biological research based on the activities of closely related mogrosides.

Physicochemical Properties and Handling

PropertyValue
Molecular Formula C₆₀H₁₀₂O₂₈
Molecular Weight 1271.48 g/mol
Appearance White to off-white powder
Purity ≥98% (as a reference standard)
Storage Store at -20°C in a tightly sealed container, protected from light and moisture.

Preparation of Standard Stock Solution: For accurate quantification, it is critical to prepare the standard stock solution with high precision.

  • Accurately weigh a precise amount of this compound reference standard.

  • Dissolve the compound in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, to a known final concentration (e.g., 1 mg/mL).

  • Sonication may be used to ensure complete dissolution.

  • Store the stock solution at -20°C in a light-protected vial. The solution should be stable for several months under these conditions.[1]

Analytical Applications: High-Performance Liquid Chromatography (HPLC)

This compound can be used as a reference standard for the identification and quantification of related compounds in various matrices, such as monk fruit extracts and food products. The following protocol is adapted from established methods for Mogroside V analysis and is expected to be suitable for this compound.

HPLC Method for Quantification

This method is designed for the quantitative analysis of this compound in samples.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Dissolve Dissolve in Solvent Standard->Dissolve Sample Prepare Sample Extract Filter Filter through 0.45 µm filter Sample->Filter Inject Inject into HPLC Dissolve->Inject Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for quantitative HPLC analysis.

Table 1: HPLC Operating Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water (B)
Gradient Program 0-20 min, 20-40% A; 20-30 min, 40-60% A; 30-35 min, 60-20% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 203 nm
Injection Volume 10 µL

Protocol:

  • Preparation of Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution of this compound to concentrations ranging from, for example, 10 to 500 µg/mL.

  • Sample Preparation: Extract the sample containing the analyte using a suitable solvent (e.g., 80% methanol in water) with the aid of ultrasonication. Centrifuge and filter the extract through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Table 2: Typical Analytical Performance Data (based on Mogroside V)

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.5 - 1.0 µg/mL
Limit of Quantification (LOQ) ~1.5 - 3.0 µg/mL
Recovery 95 - 105%
Precision (RSD%) < 2%

Biological and Pharmacological Research Applications

Based on the known biological activities of the closely related Mogroside V, this compound can be utilized as a reference compound in various biological assays to explore its potential therapeutic effects.

Investigation of the AMPK Signaling Pathway

Mogroside V has been shown to modulate glucose and lipid metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][3][4]

Logical Relationship of the AMPK Pathway

AMPK_Pathway Mogroside This compound AMPK AMPK Activation Mogroside->AMPK Glucose_Metabolism Improved Glucose Metabolism AMPK->Glucose_Metabolism Lipid_Metabolism Enhanced Lipid Metabolism AMPK->Lipid_Metabolism Antioxidant_Pathway Mogroside This compound Nrf2 Nrf2 Activation Mogroside->Nrf2 NFkB NF-κB Inhibition Mogroside->NFkB HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Inflammatory_Mediators Reduced Inflammatory Mediators (e.g., TNF-α, IL-6) NFkB->Inflammatory_Mediators

References

Application Notes: Mogroside V and Isomogroside V in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of scientific literature and publicly available data reveals a notable scarcity of specific research on 11-Deoxyisomogroside V in the field of food science. However, extensive research exists for the closely related and commercially significant compounds, Mogroside V and Isomogroside V , which are the primary sweetening components of Monk Fruit (Siraitia grosvenorii). This document will focus on the applications of these well-documented mogrosides as a comprehensive proxy, providing researchers, scientists, and drug development professionals with detailed application notes and protocols.

1. High-Intensity Natural Sweeteners:

Mogroside V and its isomers are potent non-nutritive sweeteners, making them excellent candidates for sugar replacement in a wide array of food and beverage products. Their primary application lies in reducing the caloric content of products without compromising sweetness. Mogroside V is reported to be 250 to 425 times sweeter than sucrose (B13894).[1][2][3] Siamenoside I, another mogroside, is even sweeter, at approximately 563 times the sweetness of a 5% sucrose solution.[1]

2. Food and Beverage Formulations:

Mogrosides are widely used in various food and beverage categories, including:

  • Beverages: Teas, coffees, juices, flavored waters, and carbonated drinks.[4][5]

  • Dairy Products: Yogurts and ice creams.[5]

  • Baked Goods: Cakes, cookies, and pastries.[5][6]

  • Confectionery: Candies and chocolates.[4][5]

  • Table-top Sweeteners: As a direct sugar substitute for consumers.[2][4]

3. Stability in Food Processing:

Mogroside V exhibits significant stability under typical food processing conditions:

  • Thermal Stability: It is stable at temperatures up to 120°C, making it suitable for baking and other heat-treated products.[2][7]

  • pH Stability: It remains stable across a broad pH range.[7]

  • Storage Stability: Mogroside V shows good stability during long-term storage at room temperature and even at freezing temperatures.[2]

4. Sensory Profile:

Monk fruit extracts containing mogrosides are noted for having a clean sweet taste with minimal bitter aftertaste compared to some other high-intensity sweeteners like saccharin (B28170) and acesulfame (B1210027) K.[2] However, some off-notes have been reported, which can be addressed through enzymatic modification (transglycosylation) to improve the flavor profile.[8][9]

5. Health and Nutritional Aspects:

  • Non-Caloric: Mogrosides are not metabolized by the body for energy, contributing zero calories to the diet.[6][10]

  • Non-Glycemic: They do not raise blood glucose levels, making them a suitable sweetener for individuals with diabetes.[4][6][11]

  • Potential Health Benefits: Research suggests that mogrosides may possess antioxidant and anti-inflammatory properties.[1][11][12][13]

Quantitative Data Summary

PropertyMogroside VIsomogroside VSiamenoside I11-Oxomogroside VReference
Relative Sweetness (vs. Sucrose) 250-425x~500x~563x84x[1][4][14]
Caloric Value 0 kcal/g0 kcal/g0 kcal/g0 kcal/g[6][10]
Typical Concentration in Monk Fruit Extract 30-40%Present1-10%1-10%[2]

Experimental Protocols

1. Protocol for Quantification of Mogroside V in Food Matrices

This protocol outlines a general method for the analysis of Mogroside V in a food product using High-Performance Liquid Chromatography (HPLC).

  • Objective: To determine the concentration of Mogroside V in a given food sample.

  • Principle: Separation and quantification of Mogroside V based on its physicochemical properties using reversed-phase HPLC with UV detection.

  • Materials:

    • Mogroside V analytical standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for mobile phase modification)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • Syringe filters (0.45 µm)

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Sample Preparation:

      • Homogenize the food sample.

      • Extract the mogrosides using a suitable solvent (e.g., 50% ethanol (B145695) in water).[15]

      • Centrifuge the extract to remove solid particles.

      • Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.[2]

      • Filter the final extract through a 0.45 µm syringe filter.

    • HPLC Analysis:

      • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of water and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at approximately 210 nm.

      • Injection Volume: 20 µL.

    • Quantification:

      • Prepare a calibration curve using the Mogroside V analytical standard.

      • Calculate the concentration of Mogroside V in the sample by comparing its peak area to the calibration curve.

2. Protocol for Sensory Evaluation of Sweetness Intensity

This protocol describes a method to determine the relative sweetness of a mogroside solution compared to sucrose.

  • Objective: To quantify the sweetness intensity of a mogroside sample.

  • Principle: A trained sensory panel compares the sweetness of the mogroside solution to a series of sucrose solutions of known concentrations.

  • Materials:

    • Mogroside sample

    • Sucrose

    • Deionized water

    • Standard laboratory glassware

  • Procedure:

    • Panelist Training: Train a panel of assessors to recognize and rate sweetness intensity.

    • Sample Preparation:

      • Prepare a series of sucrose solutions with increasing concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v).

      • Prepare a solution of the mogroside sample at a known concentration.

    • Sensory Test:

      • Present the samples to the panelists in a randomized order.

      • Ask panelists to rate the sweetness intensity of each sample on a line scale or by using a paired comparison method against the sucrose standards.[16]

    • Data Analysis:

      • Determine the sucrose concentration that is equi-sweet to the mogroside solution.

      • Calculate the relative sweetness by dividing the sucrose concentration by the mogroside concentration.

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis start Crushed Monk Fruit extraction Multi-stage Solid-Liquid Extraction start->extraction centrifugation Centrifugation (Remove Proteins) extraction->centrifugation filtration Filtration (Remove Pectin) centrifugation->filtration spe Solid-Phase Extraction (ODS Column) filtration->spe end_extraction Purified Mogroside Extract spe->end_extraction hplc HPLC-UV Analysis end_extraction->hplc sensory Sensory Evaluation end_extraction->sensory

Caption: Experimental workflow for the extraction, purification, and analysis of mogrosides from Monk Fruit.

mogroside_biosynthesis squalene Squalene dihydroxycucurbitadienols Di-glucosylated, tetra-hydroxycucurbitadienols squalene->dihydroxycucurbitadienols Metabolism in early fruit development mogroside_intermediates Mogrosides M4, M5, M6 dihydroxycucurbitadienols->mogroside_intermediates Addition of branched glucosyl groups during fruit maturation mogrosideV Mogroside V mogroside_intermediates->mogrosideV Further Glycosylation

Caption: Simplified biosynthetic pathway of Mogroside V in Siraitia grosvenorii.[7][17]

mogroside_metabolism ingestion Oral Ingestion of Mogrosides (e.g., Mogroside V, Isomogroside V) hydrolysis Hydrolysis by Digestive Enzymes & Intestinal Flora ingestion->hydrolysis mogrol Mogrol (Aglycone) hydrolysis->mogrol excretion Excretion mogrol->excretion

Caption: Metabolic fate of mogrosides in the human body.[18][19]

References

Troubleshooting & Optimization

Technical Support Center: 11-Dehydroxyisomogroside V Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of 11-Dehydroxyisomogroside V from its natural source, Siraitia grosvenorii.

Disclaimer: Direct experimental data and established protocols for the extraction of this compound are limited in publicly available literature. This compound is typically a minor component within the total mogroside extract of Siraitia grosvenorii. The guidance provided here is based on established methods for the extraction of the major component, Mogroside V, and other mogrosides. Researchers should adapt and optimize these methods for the specific goal of isolating this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting mogrosides from Siraitia grosvenorii?

A1: The most common methods for mogroside extraction are solvent-based. Hot water extraction is a traditional and widely used method that is simple and low-cost.[1] For improved efficiency, aqueous ethanol (B145695) solutions (typically 50-70%) are also used.[2] Advanced techniques like flash extraction have been shown to yield higher quantities of mogrosides.[1][3] Following initial extraction, purification is typically performed using macroporous resins.[4]

Q2: What are the main challenges in isolating this compound?

A2: The primary challenges in isolating this compound are:

  • Low Concentration: As a minor mogroside, its low abundance in the crude extract makes isolation difficult.

  • Co-elution with other Mogrosides: Its structural similarity to other mogrosides, particularly the major component Mogroside V, can lead to difficulties in separation during chromatographic purification.

  • Lack of a Specific, Optimized Protocol: The absence of a dedicated and optimized public protocol requires significant methods development.

Q3: What is the solubility of mogrosides?

A3: Mogrosides, including Mogroside V, are soluble in water and organic solvents like DMSO and dimethylformamide.[5] One source indicates the solubility of Mogroside V in PBS (pH 7.2) is approximately 10 mg/ml.[5] Another source highlights excellent water solubility, with 24g of monk fruit extract (containing mogrosides) dissolving in 100g of water at 24°C.[6] Aqueous solutions of Mogroside V are not recommended for storage for more than one day.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of total mogrosides in crude extract Incomplete cell wall disruption of the plant material.Ensure the Siraitia grosvenorii fruit is thoroughly crushed or pulverized before extraction.
Inefficient solvent penetration.Increase the solvent-to-solid ratio. A common ratio is 1:15 to 1:20 (g/mL).[1]
Insufficient extraction time or temperature.For hot water extraction, ensure boiling for an adequate duration (e.g., three times for 3-5 hours).[2] For solvent extraction, consider increasing the extraction time or temperature (e.g., 60°C for 100 minutes with 50% ethanol).[1]
Poor separation of this compound from other mogrosides during chromatography Inappropriate stationary phase (resin).Screen different types of macroporous resins to find one with optimal selectivity for this compound. HZ 806 resin has shown good performance for Mogroside V separation.[4]
Non-optimized mobile phase.Experiment with different gradient elution profiles of water and ethanol to improve resolution.
Column overloading.Reduce the amount of crude extract loaded onto the column to prevent peak broadening and improve separation.
Degradation of this compound during processing Thermal instability at high temperatures.While mogrosides are generally heat-stable, prolonged exposure to very high temperatures should be avoided. Consider using lower extraction temperatures if degradation is suspected.
pH instability.Mogrosides are stable over a wide pH range (2.0-10.0).[7] However, extreme pH values should be avoided during extraction and purification.

Quantitative Data Summary

Table 1: Comparison of Mogroside Extraction Methods

Extraction Method Solvent Key Parameters Yield of Total Mogrosides Reference
Hot Water ExtractionWaterMaterial-liquid ratio: 1:15 (g/mL), soak 30 min, extract 3x for 60 min each5.6%[1]
Ethanol Extraction50% EthanolMaterial-liquid ratio: 1:20 (g/mL), 60°C, shake 100 min, extract 3x5.9%[1]
Flash ExtractionWaterMaterial-liquid ratio: 1:20 (g/mL), 6000 r/min blade speed, 40°C, 7 min6.9%[1]
Hot Water Extraction with UltrafiltrationWaterBoil 3x for 3-5 hours, followed by ultrafiltration1.8%[2]

Table 2: Physicochemical Properties of Mogroside V (as a proxy)

Property Value Reference
Molecular Formula C60H102O29[5]
Molecular Weight 1287.5 g/mol [5]
Solubility in PBS (pH 7.2) ~10 mg/mL[5]
Solubility in DMSO and Dimethylformamide ~1 mg/mL[5]
UV/Vis λmax 264 nm[5]
Stability Stable at -20°C for ≥4 years (as a crystalline solid)[5]

Experimental Protocols

Protocol 1: General Mogroside Extraction with Hot Water

  • Preparation of Plant Material: Wash fresh Siraitia grosvenorii fruits and crush them to create a solution of crushed fruit.

  • Extraction:

    • Add water to the crushed fruit at a material-to-liquid ratio of 1:15 (g/mL).

    • Allow the mixture to soak for 30 minutes.

    • Heat the mixture to boiling and maintain for 60 minutes.

    • Filter and collect the liquid extract.

    • Repeat the extraction process on the solid residue two more times with fresh water.

    • Combine the three liquid extracts.

  • Purification (General):

    • Load the combined extract onto a pre-equilibrated macroporous resin column.

    • Wash the column with deionized water to remove impurities.

    • Elute the mogrosides with an appropriate concentration of aqueous ethanol (e.g., 40%).[4]

    • Collect the fractions and monitor for the presence of this compound using a suitable analytical method like HPLC.

Visualizations

experimental_workflow start Start: Fresh Siraitia grosvenorii Fruit crushing Crushing/Pulverizing start->crushing extraction Solvent Extraction (e.g., Hot Water or Ethanol-Water) crushing->extraction filtration Filtration extraction->filtration crude_extract Crude Mogroside Extract filtration->crude_extract purification Macroporous Resin Chromatography crude_extract->purification elution Gradient Elution (Water -> Ethanol) purification->elution fraction_collection Fraction Collection elution->fraction_collection analysis HPLC Analysis fraction_collection->analysis isolated_compound Isolated this compound analysis->isolated_compound

Caption: General experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Low Yield of This compound check_total_mogrosides Is the total mogroside yield also low? start->check_total_mogrosides optimize_extraction Optimize Extraction Parameters: - Solvent-to-solid ratio - Temperature - Time check_total_mogrosides->optimize_extraction Yes check_separation Is separation from other mogrosides poor? check_total_mogrosides->check_separation No optimize_extraction->check_separation optimize_chromatography Optimize Chromatography: - Resin selection - Gradient profile - Loading amount check_separation->optimize_chromatography Yes check_degradation Suspect degradation? check_separation->check_degradation No optimize_chromatography->check_degradation modify_conditions Modify Conditions: - Lower temperature - Neutral pH check_degradation->modify_conditions Yes solution Improved Yield check_degradation->solution No, further investigation needed modify_conditions->solution

Caption: A logical troubleshooting guide for low yield of this compound.

References

Technical Support Center: Purifying 11-Deoxyisomogroside V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 11-Deoxyisomogroside V purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of 11-Deoxyisomogroside V.

Issue 1: Low Purity of the Final Product

Question: My final 11-Deoxyisomogroside V product has low purity. What are the potential causes and how can I improve it?

Answer: Low purity is a common challenge in the purification of mogrosides. Several factors could be contributing to this issue:

  • Inadequate Initial Extraction: The initial extraction from the raw material (e.g., Siraitia grosvenorii) may co-extract numerous impurities with similar polarities to 11-Deoxyisomogroside V.

  • Suboptimal Chromatographic Separation: The choice of stationary phase, mobile phase, and elution gradient in your column chromatography may not be optimal for separating 11-Deoxyisomogroside V from closely related mogrosides and other impurities.

  • Co-elution of Impurities: Similar mogrosides or other compounds may have retention times very close to that of 11-Deoxyisomogroside V, leading to their co-elution.

  • Ineffective Crystallization: The crystallization conditions (solvent system, temperature, concentration) may not be conducive to the selective crystallization of high-purity 11-Deoxyisomogroside V.

Troubleshooting Workflow for Low Purity:

Caption: Troubleshooting workflow for addressing low purity of 11-Deoxyisomogroside V.

Issue 2: Low Overall Yield

Question: I am experiencing a significant loss of 11-Deoxyisomogroside V throughout my purification process, resulting in a low overall yield. How can I mitigate this?

Answer: Low yield can be attributed to losses at various stages of the purification process. Here are some common causes and solutions:

  • Degradation of the Target Compound: 11-Deoxyisomogroside V may be sensitive to pH, temperature, or enzymatic activity during extraction and purification.

  • Incomplete Elution from the Column: The compound may be irreversibly adsorbed or poorly eluted from the chromatography column.

  • Loss During Solvent Evaporation: Excessive heat or prolonged exposure to vacuum during solvent removal can lead to degradation.

  • Loss During Crystallization: The compound may remain in the mother liquor if the crystallization conditions are not optimized.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for addressing low yield of 11-Deoxyisomogroside V.

Frequently Asked Questions (FAQs)

Q1: What are the most effective chromatographic techniques for purifying 11-Deoxyisomogroside V?

A1: A combination of chromatographic techniques is often most effective. Macroporous resins are excellent for initial enrichment and removal of highly polar or non-polar impurities.[1] This is typically followed by silica (B1680970) gel chromatography for finer separation.[2] For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed as a final polishing step.[3]

Q2: How can I optimize the mobile phase for silica gel chromatography of 11-Deoxyisomogroside V?

A2: For normal-phase silica gel chromatography, a common mobile phase system is a mixture of a non-polar solvent (like chloroform (B151607) or ethyl acetate) and a polar solvent (like methanol (B129727) or ethanol). The ideal ratio will depend on the specific impurities present. A gradient elution, where the proportion of the polar solvent is gradually increased, is often effective in separating compounds with a range of polarities.

Q3: What are the key parameters to control during the crystallization of 11-Deoxyisomogroside V for high purity and yield?

A3: Key parameters for successful crystallization include:

  • Solvent System: A mixture of a good solvent and a poor solvent is typically used. For mogrosides, ethanol-water or ethyl acetate-ethanol mixtures have been reported.[2]

  • Temperature: A controlled cooling rate is crucial. Slow cooling generally promotes the growth of larger, purer crystals.[4]

  • Concentration: The solution should be supersaturated but not so concentrated that it leads to rapid precipitation of impurities.[5]

  • Agitation: Gentle agitation can sometimes improve crystal formation, but vigorous stirring may lead to smaller, less pure crystals.

Q4: Are there any known stability issues with 11-Deoxyisomogroside V that I should be aware of during purification?

A4: While specific data on the stability of 11-Deoxyisomogroside V is limited, mogrosides, in general, can be susceptible to degradation under strong acidic or alkaline conditions and at high temperatures.[6][7] It is advisable to work at neutral or slightly acidic pH and to avoid excessive heat during all purification steps.

Data on Purification Parameters and Yields

The following tables summarize quantitative data from studies on mogroside purification, which can serve as a starting point for optimizing the purification of 11-Deoxyisomogroside V.

Table 1: Comparison of Adsorption and Desorption Properties of Macroporous Resins for Mogroside V

Resin TypeAdsorption Capacity (mg/g)Desorption Ratio (%)
HZ 806Not specified95.8
Other ResinsNot specifiedLower than HZ 806
Data adapted from a study on Mogroside V purification.[1]

Table 2: Effect of pH on the Adsorption of Mogroside V on Boronic Acid-Functionalized Silica Gel

pHAdsorption Capacity (mg/g)
3~225
5~215
7~205
9~200
Data suggests that a lower pH is favorable for the adsorption of Mogroside V on this specific functionalized silica gel.[3]

Table 3: Purity and Yield of Mogroside V at Different Purification Stages

Purification StepPurity (%)Overall Yield (%)
Crude Extract35.67-
Boronic Acid-Functionalized Silica Gel76.34-
Semi-preparative HPLC99.60>90% (final product)
This table demonstrates a multi-step approach to achieve high purity.[2][3]

Experimental Protocols

Protocol 1: Purification of Mogrosides using Macroporous Resin Chromatography

This protocol is adapted from a method for separating Mogroside V.[1]

  • Resin Pre-treatment: Wash the macroporous resin (e.g., HZ 806) sequentially with deionized water, 2% HCl, deionized water until neutral, 2% NaOH, and finally deionized water until neutral.

  • Sample Loading: Dissolve the crude extract of Siraitia grosvenorii in deionized water and load it onto the pre-treated resin column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove highly polar impurities.

  • Elution: Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (B145695) (e.g., 10%, 20%, 30%, 40% ethanol). Collect fractions and monitor the presence of 11-Deoxyisomogroside V using a suitable analytical method like HPLC. The optimal ethanol concentration for eluting Mogroside V was found to be 40%.[1]

  • Fraction Pooling and Concentration: Combine the fractions containing the highest concentration of the target compound and concentrate the solution under reduced pressure at a temperature below 50°C.

Protocol 2: High-Purity Mogroside V Purification via a Multi-Step Process

This protocol is based on a patented method for obtaining high-purity Mogroside V.[2]

  • Initial Dissolution and Centrifugation: Dissolve the crude mogroside product in water and centrifuge to remove insoluble impurities.

  • Filtration and Concentration: Subject the supernatant to ultrafiltration and nanofiltration, followed by vacuum concentration to obtain a concentrated solution.

  • Silica Gel Chromatography:

    • Mix the concentrated solution with silica gel and dry the mixture.

    • Load the dried mixture onto a silica gel chromatography column.

    • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in chloroform or methanol in chloroform).

    • Collect the target fractions and concentrate them to dryness.

  • Crystallization:

    • Dissolve the dried powder from the previous step in a minimal amount of a suitable solvent system (e.g., a mixture of ethyl acetate and ethanol at a ratio of 70:30 to 80:20) at a slightly elevated temperature (50-70°C).[2]

    • Filter the hot solution to remove any remaining insoluble impurities.

    • Allow the solution to cool slowly to a low temperature (2-5°C) and let it stand for 20-28 hours to allow for crystal formation.[2]

    • Collect the crystals by filtration, wash them with a cold solvent, and dry them under vacuum.

General Experimental Workflow:

Caption: A general experimental workflow for the purification of 11-Deoxyisomogroside V.

References

Technical Support Center: Optimizing NMR Parameters for 11-Deoxyisomogroside V

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of 11-Deoxyisomogroside V. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the acquisition of high-quality NMR data for this complex triterpenoid (B12794562) glycoside.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for sample preparation of 11-Deoxyisomogroside V for NMR analysis?

A1: For optimal results, dissolve approximately 1.4-2 mg of 11-Deoxyisomogroside V in 130-150 µL of deuterated methanol (B129727) (CD3OD).[1] This concentration provides a good balance for obtaining strong signals in a reasonable time without causing issues related to sample viscosity. Ensure the sample is fully dissolved to avoid poor shimming and broadened spectral lines.

Q2: Which deuterated solvent is most suitable for 11-Deoxyisomogroside V?

A2: Deuterated methanol (CD3OD) is a common and effective solvent for mogrosides and other polar glycosides.[1][2] It effectively dissolves the compound and its residual solvent peaks (¹H ≈ 3.31 ppm, ¹³C ≈ 49.0 ppm) are well-characterized and generally do not interfere with key resonances of the analyte. For resolving specific signal overlap, experimenting with other solvents like DMSO-d₆ or pyridine-d₅ can be beneficial as they can induce different chemical shifts.

Q3: I am having trouble with severe signal overlap in the ¹H NMR spectrum, especially in the sugar region. What can I do?

A3: Signal overlap is a common challenge with complex glycosides like 11-Deoxyisomogroside V. Here are a few strategies to address this:

  • Higher Magnetic Field: If available, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase chemical shift dispersion and can help resolve overlapping signals.

  • Two-Dimensional (2D) NMR: 2D NMR experiments are essential for resolving overlap. An HSQC experiment, which correlates protons to their directly attached carbons, is particularly powerful as it spreads the proton signals out along the wider carbon chemical shift range.

  • Solvent Titration: Acquiring spectra in different solvents (e.g., CD3OD, DMSO-d₆, pyridine-d₅) can alter the chemical shifts of certain protons, potentially resolving overlaps.

  • Temperature Variation: Changing the acquisition temperature can sometimes improve resolution by altering molecular conformations and hydrogen bonding.

Q4: I am struggling to detect the quaternary carbons in my ¹³C NMR spectrum. How can I improve their detection?

A4: Quaternary carbons often have long relaxation times (T1) and lack the Nuclear Overhauser Effect (NOE) enhancement from attached protons, making them difficult to detect. To improve their signals:

  • Increase the Relaxation Delay (D1): A longer relaxation delay (e.g., 5-10 seconds) allows for more complete relaxation of the quaternary carbon nuclei between pulses, leading to stronger signals.

  • Use Specific Pulse Sequences: Experiments like DEPTQ (Distortionless Enhancement by Polarization Transfer including Quaternary carbons) or specialized quaternary-carbon-only sequences can be used to specifically observe or enhance these signals.[2]

  • Increase the Number of Scans (NS): A higher number of scans will improve the signal-to-noise ratio, making it easier to detect weak quaternary carbon signals.

Troubleshooting Guides

Guide 1: Poor Signal-to-Noise Ratio (S/N)

Problem: The acquired spectra have a low signal-to-noise ratio, making it difficult to identify peaks and perform accurate integrations.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Sample Concentration Increase the sample concentration if possible. A good starting point is 1.4-2 mg in 130-150 µL of solvent.[1]
Incorrect Number of Scans (NS) Increase the number of scans to improve the S/N. The S/N increases with the square root of the number of scans.
Sub-optimal Pulse Width Calibrate the 90° pulse width for both ¹H and ¹³C for your specific sample and probe.
Improper Receiver Gain Ensure the receiver gain is set appropriately to maximize signal without causing ADC overflow.
Guide 2: Broad or Distorted Peak Shapes

Problem: The NMR signals are broad, asymmetric, or show "sinc wiggles," which can obscure coupling information and lead to inaccurate chemical shift determination.

Possible Causes & Solutions:

CauseRecommended Solution
Poor Shimming The magnetic field homogeneity is crucial. Perform manual or gradient shimming to achieve narrow and symmetrical peak shapes.
Sample Aggregation High sample concentrations can lead to aggregation and broad lines. Try diluting the sample.
Presence of Paramagnetic Impurities Trace paramagnetic metals can cause significant line broadening. Consider treating your sample with a chelating agent.
Incorrect Apodization Function Applying an appropriate window function (e.g., exponential or Gaussian) during processing can improve the S/N and peak shape.
Insufficient Acquisition Time (AQ) A short acquisition time can truncate the FID, leading to "sinc wiggles." Ensure AQ is sufficient to capture the decay of the signal.

Experimental Protocols

The following tables provide recommended starting parameters for various NMR experiments for 11-Deoxyisomogroside V on a 500 MHz spectrometer using CD3OD as the solvent. These should be optimized for your specific instrument and sample.

1D NMR Experiments
Parameter¹H NMR¹³C NMRDEPT-135
Pulse Program zg30zgpg30dept135
Spectrometer Frequency 500 MHz125 MHz125 MHz
Spectral Width (SW) 12 ppm220 ppm220 ppm
Acquisition Time (AQ) 2.7 s1.1 s1.1 s
Relaxation Delay (D1) 2.0 s2.0 s2.0 s
Number of Scans (NS) 161024256
Pulse Width (P1) Calibrated 30°Calibrated 30°Calibrated 90°
Temperature 298 K298 K298 K
2D NMR Experiments
ParameterCOSYHSQCHMBC
Pulse Program cosygpqfhsqcedetgpsisp2.3hmbcgplpndqf
Spectrometer Frequency 500 MHz (¹H)500 MHz (¹H), 125 MHz (¹³C)500 MHz (¹H), 125 MHz (¹³C)
Spectral Width (F2 - ¹H) 10 ppm10 ppm10 ppm
Spectral Width (F1) 10 ppm165 ppm220 ppm
Number of Points (F2) 204820482048
Number of Increments (F1) 256256512
Relaxation Delay (D1) 1.5 s1.5 s2.0 s
Number of Scans (NS) 81632
¹JCH (for HSQC) -145 Hz-
nJCH (for HMBC) --8 Hz
Temperature 298 K298 K298 K

Visualizations

experimental_workflow General NMR Experimental Workflow for 11-Deoxyisomogroside V cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis prep Dissolve ~1.5 mg in 150 µL CD3OD h1 ¹H NMR prep->h1 Initial Analysis c13 ¹³C NMR h1->c13 dept DEPT-135 c13->dept cosy gCOSY dept->cosy Proceed if structure is unknown hsqc gHSQC cosy->hsqc hmbc gHMBC hsqc->hmbc process Processing & Phasing hmbc->process Final dataset assign Signal Assignment process->assign structure Structure Elucidation assign->structure

Caption: A typical experimental workflow for the structural elucidation of 11-Deoxyisomogroside V using NMR spectroscopy.

troubleshooting_overlap Troubleshooting Signal Overlap start Severe Signal Overlap in ¹H NMR? higher_field Acquire spectrum on higher field instrument start->higher_field Yes resolved Overlap Resolved start->resolved No not_resolved Overlap Persists higher_field->not_resolved change_solvent Change deuterated solvent (e.g., DMSO-d6) change_solvent->not_resolved Still overlapped temp Vary acquisition temperature temp->not_resolved Still overlapped run_2d Run 2D NMR (HSQC is a good start) run_2d->resolved Successful advanced_2d Utilize advanced 2D NMR (e.g., TOCSY, ROESY) run_2d->advanced_2d Still overlapped not_resolved->change_solvent Try next step not_resolved->temp Try next step not_resolved->run_2d Final 1D attempt advanced_2d->resolved

Caption: A decision tree for troubleshooting severe signal overlap in the ¹H NMR spectrum.

References

Preventing degradation of 11-Dehydroxyisomogroside V during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 11-Dehydroxyisomogroside V to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid (powder) this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry place, and protected from light.[1] To minimize potential degradation, storage at low temperatures (e.g., -20°C) is recommended. The container should ideally be flushed with an inert gas, such as argon or nitrogen, to displace oxygen and prevent oxidation.

Q2: How should I store solutions of this compound?

Solutions of this compound are more prone to degradation than the solid form. If storage in solution is necessary, prepare a concentrated stock solution in a suitable solvent (e.g., DMSO, ethanol). This stock solution should be aliquoted into small, single-use vials to prevent multiple freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C and protected from light. Before use, allow the vial to slowly warm to room temperature before opening to avoid condensation, which can alter the concentration.

Q3: What are the primary factors that can cause the degradation of this compound?

The stability of this compound, like other mogrosides, can be influenced by several environmental factors:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: Although mogrosides are generally stable in a pH range of 3 to 12, extreme pH conditions can lead to hydrolysis of the glycosidic bonds.

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Moisture: For solid samples, high humidity can promote degradation through hydrolysis.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the structure of mogrosides, the following are potential degradation routes:

  • Hydrolysis: The glycosidic bonds linking the glucose units to the mogrol (B2503665) backbone can be cleaved under acidic or basic conditions, leading to the sequential loss of sugar moieties. This process is a primary metabolic pathway for mogrosides in vivo, resulting in the formation of the aglycone, mogrol.[2][3]

  • Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to air and light over extended periods.

  • Photodegradation: Exposure to UV light could lead to the formation of degradation products.

Q5: Are there any known degradation products of this compound?

Specific degradation products of this compound under storage conditions are not well-documented in the available literature. However, based on the degradation of other mogrosides, potential degradation products could include compounds with fewer glucose units, the mogrol aglycone, and various oxidized or rearranged forms of the parent molecule. Identifying these would require specific analytical studies.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of sweetness in the product Degradation of this compound, leading to a lower concentration of the active sweetening compound.Verify the storage conditions (temperature, light exposure, container seal). Consider performing analytical testing (e.g., HPLC) to confirm the compound's integrity and concentration.
Change in the physical appearance of the solid (e.g., color change, clumping) Exposure to light, moisture, or reaction with impurities.Discard the product if significant changes are observed. Review storage procedures to ensure the product is protected from light and moisture.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and their chromatographic signatures. Re-evaluate the storage and handling procedures.
Inconsistent experimental results Degradation of the compound leading to variable concentrations in stock solutions.Prepare fresh stock solutions from a new batch of solid compound. Ensure proper storage of aliquots at -80°C and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Container Atmosphere Light/Moisture Protection Duration
Solid (Powder) -20°C (recommended for long-term) or cool, dry placeTightly sealedInert gas (e.g., Argon, Nitrogen) recommendedProtect from light and moistureCheck quality after 24 months
Solution (Stock) -80°CSingle-use aliquots in sealed vialsN/AProtect from lightSeveral months

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid powder and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 1.2 million lux hours and 200 W h/m²).

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

  • Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

4. Data Interpretation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Characterize the major degradation products using techniques like LC-MS/MS to determine their mass and fragmentation patterns, which can help in structure elucidation.

Visualizations

Degradation_Troubleshooting_Workflow start Suspected Degradation of This compound check_storage Review Storage Conditions (Temp, Light, Moisture, Seal) start->check_storage visual_inspection Visually Inspect Sample (Color, Clumping) start->visual_inspection analytical_testing Perform Analytical Testing (e.g., HPLC, LC-MS) start->analytical_testing storage_ok Storage Conditions Correct? check_storage->storage_ok appearance_ok Appearance Normal? visual_inspection->appearance_ok analytical_ok Analytical Profile as Expected? analytical_testing->analytical_ok storage_ok->appearance_ok Yes remediate_storage Correct Storage Procedures storage_ok->remediate_storage No appearance_ok->analytical_ok Yes discard_sample Consider Discarding Sample and Using a New Batch appearance_ok->discard_sample No forced_degradation Conduct Forced Degradation Study to Identify Degradants analytical_ok->forced_degradation No no_degradation No Significant Degradation Detected. Proceed with Experiment. analytical_ok->no_degradation Yes remediate_storage->start

Caption: Troubleshooting workflow for suspected degradation.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV Light) parent This compound hydrolysis_intermediate Partially Deglycosylated Mogrosides parent->hydrolysis_intermediate + H₂O oxidized_products Oxidized Derivatives parent->oxidized_products + [O] photo_products Photodegradation Products parent->photo_products mogrol Mogrol (Aglycone) hydrolysis_intermediate->mogrol + H₂O

Caption: Potential degradation pathways for this compound.

References

Method refinement for consistent quantification of 11-Deoxyisomogroside V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the consistent quantification of 11-Deoxyisomogroside V. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying 11-Deoxyisomogroside V?

A1: The primary methods for the quantification of 11-Deoxyisomogroside V are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex matrices.

Q2: What are the key pre-analytical considerations for accurate quantification?

A2: Sample preparation is critical for reliable quantification. This includes ensuring complete extraction of 11-Deoxyisomogroside V from the sample matrix, followed by appropriate cleanup to remove interfering substances. It is also crucial to use an accurate and well-characterized reference standard for calibration.

Q3: How can I ensure the stability of 11-Deoxyisomogroside V during sample preparation and analysis?

A3: To ensure stability, it is advisable to keep samples and standards at low temperatures (e.g., 4°C) during processing and in the autosampler. Minimize the time between sample preparation and analysis. For long-term storage, samples should be kept at -20°C or below.

Q4: What are the expected sources of variability in the quantification of 11-Deoxyisomogroside V?

A4: Variability can arise from multiple sources, including inconsistencies in sample collection and preparation, instrument performance, calibration standard preparation, and data processing. Careful method validation is essential to identify and control these sources of variability.

Troubleshooting Guides

HPLC-UV Method Refinement
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column with a new one of the same type.- Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.- Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times - Fluctuations in column temperature- Inconsistent mobile phase composition- Air bubbles in the system- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Degas the mobile phase and prime the pump.
Low Sensitivity/Poor Signal-to-Noise - Non-optimal detection wavelength- Low concentration of the analyte- High background noise- Optimize the UV detection wavelength. A starting point for similar mogrosides is around 203-210 nm, but a UV scan of a standard is recommended.- Concentrate the sample or increase the injection volume.- Use high-purity solvents and a clean flow path.
Poor Resolution Between Peaks - Inefficient column- Non-optimal mobile phase composition- Use a column with a smaller particle size or a longer length.- Optimize the mobile phase gradient and organic solvent ratio.
LC-MS/MS Method Refinement
IssuePossible Cause(s)Recommended Solution(s)
Low Ion Intensity - Inefficient ionization- Ion suppression from matrix components- Incorrect mass transitions- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample cleanup to remove interfering matrix components.- Perform a product ion scan to confirm the optimal precursor and product ions.
Inconsistent Quantification - Matrix effects- Unstable spray in the ion source- Inconsistent sample preparation- Use a stable isotope-labeled internal standard if available. Otherwise, use a structural analog.- Ensure the ion source is clean and the spray is stable throughout the analytical run.- Standardize the sample preparation procedure and use a consistent technique.
High Background Noise - Contaminated mobile phase or LC system- Electrical noise- Use high-purity solvents and flush the LC system thoroughly.- Ensure proper grounding of the mass spectrometer and associated electronics.
Carryover - Adsorption of the analyte to the column or injector- Optimize the needle wash solvent and procedure.- Use a gradient with a high percentage of organic solvent at the end of the run to elute any retained analyte.

Experimental Protocols

General HPLC-UV Method (Starting Point)

This protocol provides a starting point for method development. Optimization will be required for your specific application.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid.

      • Start with a higher percentage of B and gradually increase the percentage of A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Start with a wavelength around 205 nm and optimize based on the UV spectrum of a pure standard.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 11-Deoxyisomogroside V in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol or an ethanol/water mixture). Sonication can improve extraction efficiency.

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

General LC-MS/MS Method (Starting Point)

This protocol is a general guideline and requires optimization.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in negative or positive ion mode (to be determined by infusion of a standard).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: To be determined by infusing a standard solution of 11-Deoxyisomogroside V and performing a product ion scan. The molecular weight of 11-Deoxyisomogroside V is 1271.5 g/mol .

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Standard and Sample Preparation:

    • Follow the same procedures as for the HPLC-UV method, but use LC-MS grade solvents. An internal standard should be added to all samples and standards before extraction.

Quantitative Data Summary

Recommended Starting HPLC-UV Parameters
ParameterRecommended Starting ConditionNotes for Optimization
Column C18, 4.6 x 250 mm, 5 µmTry different C18 phases or a C8 column for altered selectivity.
Mobile Phase Acetonitrile and Water with 0.1% Formic AcidAdjust the gradient slope and organic solvent percentage to achieve optimal resolution.
Flow Rate 1.0 mL/minCan be adjusted to improve resolution or reduce run time.
Column Temp. 30°CHigher temperatures can improve peak shape but may affect analyte stability.
Detection λ ~205 nmPerform a UV scan of a pure standard to determine the λmax for highest sensitivity.
Recommended Starting LC-MS/MS Parameters
ParameterRecommended Starting ConditionNotes for Optimization
Column C18, 2.1 x 100 mm, 1.8 µmA shorter column can reduce run time; smaller particle size improves efficiency.
Mobile Phase Acetonitrile and Water with 0.1% Formic AcidThe choice of acid and its concentration can affect ionization efficiency.
Flow Rate 0.3 mL/minDependent on column dimensions.
Ionization Mode ESI Negative or PositiveTo be determined empirically by infusing a standard.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)To be determined from the product ion scan of the precursor ion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., Methanol/Water) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC-UV or LC-MS/MS Cleanup->HPLC Inject DataAcq Data Acquisition HPLC->DataAcq Integration Peak Integration DataAcq->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of 11-Deoxyisomogroside V.

troubleshooting_workflow Start Inconsistent Quantification Results CheckSystem Is the LC-MS system stable? Start->CheckSystem SystemYes System is stable. CheckSystem->SystemYes Yes SystemNo Troubleshoot LC-MS system (e.g., check for leaks, clean ion source). CheckSystem->SystemNo No CheckSamplePrep Is sample preparation consistent? SamplePrepYes Sample prep is consistent. CheckSamplePrep->SamplePrepYes Yes SamplePrepNo Refine and standardize the sample preparation protocol. CheckSamplePrep->SamplePrepNo No CheckStandard Are calibration standards accurate? StandardYes Standards are accurate. CheckStandard->StandardYes Yes StandardNo Prepare fresh standards and verify concentrations. CheckStandard->StandardNo No CheckMatrix Are there matrix effects? MatrixYes Matrix effects are present. CheckMatrix->MatrixYes Yes MatrixNo Review data processing and integration parameters. CheckMatrix->MatrixNo No SystemYes->CheckSamplePrep SamplePrepYes->CheckStandard StandardYes->CheckMatrix UseIS Use a stable isotope-labeled internal standard or a structural analog. MatrixYes->UseIS

Caption: Troubleshooting decision tree for inconsistent quantification results.

Addressing matrix effects in mass spectrometry of 11-Dehydroxyisomogroside V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 11-Dehydroxyisomogroside V.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[2][4]

Q2: Why is this compound susceptible to matrix effects?

A2: As a triterpenoid (B12794562) glycoside, this compound is analyzed in complex biological matrices that contain a high concentration of endogenous components like phospholipids (B1166683), salts, and proteins. During the electrospray ionization (ESI) process, these co-eluting matrix components can compete with this compound for droplet surface access and charge, leading to ion suppression.[1][2]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed using the post-extraction spike method.[5] This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix sample that has been spiked with the same amount of the analyte after extraction. A significant difference in peak areas indicates the presence of matrix effects.

Q4: What are the most common sources of matrix effects in bioanalytical studies?

A4: Common sources include phospholipids from plasma and tissue, salts from buffers and the biological matrix itself, and endogenous metabolites that may co-elute with the analyte of interest.[2][6] Formulation excipients in preclinical studies can also be a significant source of matrix effects.[6]

Q5: Can the choice of ionization technique influence the severity of matrix effects?

A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][4] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte's chemical properties, could be a viable strategy.

Troubleshooting Guides

Issue 1: Poor reproducibility and high variability in quantitative results for this compound.

This issue is often a primary indicator of inconsistent matrix effects between samples and standards.

Troubleshooting Steps:

  • Evaluate Matrix Effect:

    • Perform a quantitative assessment of the matrix effect using the post-extraction spike method outlined in the experimental protocols section.

    • If the matrix effect is significant (typically >15% suppression or enhancement), proceed to the next steps.

  • Optimize Sample Preparation:

    • The goal of sample preparation is to remove interfering matrix components.[2][7]

    • If currently using protein precipitation (PPT), consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]

    • Refer to the detailed protocols for LLE and SPE in the "Experimental Protocols" section.

  • Refine Chromatographic Separation:

    • Ensure that this compound is chromatographically separated from the bulk of matrix components, especially phospholipids.

    • Modify the gradient elution to increase the separation of the analyte from early-eluting, polar matrix components and late-eluting, non-polar components.

    • Consider using a column with a different stationary phase chemistry.

  • Implement an Internal Standard (IS):

    • The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[8]

    • If a SIL-IS is not available, a structural analog that co-elutes and exhibits similar ionization behavior can be used.

Issue 2: Low signal intensity and poor peak shape for this compound.

This can be caused by significant ion suppression or issues with the analytical column.

Troubleshooting Steps:

  • Assess Ion Suppression:

    • Use the post-column infusion technique to identify regions of ion suppression in the chromatogram.[5] This will show if the retention time of this compound coincides with a zone of high matrix interference.

  • Improve Sample Cleanup:

    • As with high variability, enhancing the sample preparation method is crucial. SPE is often very effective at removing phospholipids and other components that cause significant ion suppression.[2]

  • Check for Column Contamination:

    • Repeated injections of poorly cleaned-up biological samples can lead to a buildup of matrix components on the analytical column, causing poor peak shape and shifting retention times.

    • Implement a robust column washing procedure after each analytical batch.

  • Optimize Mobile Phase:

    • Mobile phase additives can influence ionization efficiency.[9] While formic acid is commonly used for positive ion mode, ensure its concentration is optimal. For negative ion mode, which is often used for mogrosides, additives like ammonium (B1175870) acetate (B1210297) might be tested.[10][11]

Quantitative Data on Matrix Effect Mitigation

The following table provides illustrative data on the effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of this compound in human plasma.

Sample Preparation MethodAnalyte Peak Area (Spiked Post-Extraction)Matrix Effect (%)RSD (%) (n=6)
Protein Precipitation (Acetonitrile)45,678-54.3% (Suppression)18.2
Liquid-Liquid Extraction (MTBE)82,345-17.7% (Suppression)8.5
Solid-Phase Extraction (C18)95,123-4.9% (Suppression)4.1
Analyte in neat solution100,000N/A2.5

Note: Data are for illustrative purposes only. Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike Method
  • Prepare Blank Matrix Samples: Extract six different lots of blank biological matrix (e.g., human plasma) using your current sample preparation method.

  • Prepare Neat Solution Standards: Prepare a standard solution of this compound in the final mobile phase composition at a concentration that will give a mid-range response.

  • Spike Extracted Matrix: After extraction, spike the blank matrix extracts with the this compound standard solution.

  • Analysis: Analyze both the spiked matrix samples and the neat solution standards by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the formula:

    • Matrix Effect (%) = ((Average Peak Area in Spiked Matrix / Average Peak Area in Neat Solution) - 1) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to remove proteins and phospholipids.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis Analysis & Comparison cluster_result Outcome A Blank Plasma Sample C Extract Plasma A->C B Neat Solvent E Add Analyte to Solvent B->E D Spike with Analyte (Post-Extraction) C->D F LC-MS/MS Analysis (Spiked Matrix) D->F G LC-MS/MS Analysis (Neat Solution) E->G H Compare Peak Areas F->H G->H I Quantify Matrix Effect (Suppression/Enhancement) H->I

Caption: Workflow for assessing matrix effects using the post-extraction spike method.

Mitigation_Strategy_Workflow cluster_sample_prep Optimize Sample Preparation cluster_chromatography Optimize Chromatography start Matrix Effect Identified? ppt Protein Precipitation (High Throughput, Low Selectivity) start->ppt Yes end Validated Method start->end No lle Liquid-Liquid Extraction (Good for Lipophilic Compounds) ppt->lle If insufficient spe Solid-Phase Extraction (High Selectivity) lle->spe If insufficient gradient Modify Gradient spe->gradient column Change Column Chemistry gradient->column is Implement Stable Isotope Labeled Internal Standard column->is is->end

References

Technical Support Center: Enhancing Mogroside Separation Resolution by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for enhancing the resolution of mogroside separation by High-Performance Liquid Chromatography (HPLC). Below, you will find troubleshooting guidance and frequently asked questions to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC column for mogroside separation?

A1: The most frequently used column for mogroside separation is a C18 reversed-phase column.[1][2] These columns separate mogrosides based on their hydrophobicity. However, for resolving complex mixtures of mogroside isomers, other column types like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns can offer improved separation.[1][3]

Q2: What are the typical mobile phase compositions for separating mogrosides?

A2: A gradient elution using a mixture of acetonitrile (B52724) and water is the most common mobile phase for reversed-phase HPLC of mogrosides.[4][5][6] To enhance separation selectivity and peak shape, especially for acidic mogrosides, adding a small amount of acid, such as formic acid or acetic acid, to the aqueous phase is often recommended.[7][8] For HILIC separations, a mobile phase of acetonitrile and an ammonium (B1175870) formate (B1220265) buffer is commonly used.[1][3]

Q3: What is the optimal detection wavelength for mogrosides?

A3: Mogrosides lack a strong chromophore, which can make UV detection challenging. Detection is typically performed at low UV wavelengths, around 203 nm.[2][4][5][6][9] For higher sensitivity, especially for low-concentration mogrosides, alternative detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometers (MS) are recommended.[1][3]

Q4: How does column temperature affect the resolution of mogroside peaks?

A4: Column temperature influences the viscosity of the mobile phase and the interaction of mogrosides with the stationary phase.[2][10][11] Increasing the temperature generally decreases viscosity, which can lead to sharper peaks and shorter retention times.[11] However, for some mogrosides, lower temperatures may improve resolution by increasing retention.[10][11] It is advisable to experiment with a temperature range, for instance, between 25°C and 40°C, to find the optimal condition for your specific separation.[9]

Q5: Can I use isocratic elution for mogroside analysis?

A5: While isocratic elution can be used, gradient elution is generally preferred for analyzing complex mixtures of mogrosides.[4][5][6] A gradient allows for the effective separation of mogrosides with a wide range of polarities, improving resolution and reducing analysis time.[8] Isocratic methods might be suitable for quantifying a specific, well-separated mogroside.[9][12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution / Peak Overlap Inappropriate mobile phase composition.Optimize the gradient profile by making it shallower around the elution time of the target mogrosides.[13] Adjust the organic-to-aqueous solvent ratio.[13] Consider using a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) or adding an acid (e.g., 0.1% formic acid) to alter selectivity.[8][13]
Incorrect stationary phase.If using a C18 column, consider a different stationary phase like a C8, Phenyl-Hexyl, or a HILIC column for alternative selectivity.[1][13]
Column temperature is not optimal.Experiment with different column temperatures (e.g., in the range of 25-40°C) to see the effect on resolution.[9][10][11]
Low column efficiency.Check for high backpressure, which may indicate a column blockage.[13] Ensure the column is properly packed and has not degraded.[13]
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of residual silanol (B1196071) groups on the silica (B1680970) backbone.[13]
Column overload.Reduce the sample concentration or the injection volume.[13]
Column contamination or degradation.Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[2][13]
Retention Time Drift Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed.[2][14]
Poor column equilibration.Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[14]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[2][14]
Pump malfunction.Check the pump for leaks and ensure it is delivering a consistent flow rate.[15]
High Backpressure Blockage in the system.Systematically check for blockages by removing the column and then the guard column to isolate the source of the high pressure.[16]
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase. If precipitation occurs, use a high aqueous wash to flush the system.[17]
Column frit plugging.Backflush the column or replace the inlet frit.[16]

Quantitative Data Summary

The following tables summarize various HPLC methods used for mogroside separation, providing a comparative overview of different parameters.

Table 1: Reversed-Phase HPLC Methods for Mogroside V Separation

ParameterMethod 1[9]Method 2[12]Method 3[7]
Column Alltima C18 (250 x 4.6 mm, 5 µm)Alltima C18 (250 x 4.6 mm, 5 µm)Phenomenex Prodigy ODS3 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water (22:78, v/v)Acetonitrile / Water (23:77, v/v)Acetonitrile / Water with 0.1% Formic Acid (30:70, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Column Temperature 32°C32°C40°C
Detection UV at 203 nmUV at 203 nmNot Specified
Mogroside V Retention Time ~28 minNot Specified~16.8 min

Table 2: Advanced HPLC and UPLC Methods for Mogroside Separation

ParameterHILIC HPLC[1][3]Mixed-Mode HPLC[1]UPLC-MS/MS[1][8]
Column Acclaim Trinity P1Primesep AP (150 x 4.6 mm, 5 µm)Agilent Poroshell 120 SB C18
Mobile Phase Acetonitrile / 10 mM Ammonium Formate (pH 3.0) (81:19, v/v)Acetonitrile (80%) / 0.5% Acetic Acid in WaterA: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min0.25 mL/min
Column Temperature 20–30°CNot SpecifiedNot Specified
Detection CAD, UV at 210 nmELSDESI-MS/MS
Mogroside V Retention Time ~8 minNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Mogroside V Analysis

This protocol is a standard method for the routine analysis of Mogroside V.

  • Instrumentation: Standard HPLC system with a UV detector.[9]

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][12]

  • Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and deionized water in a ratio of approximately 22:78 (v/v).[9] Degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 1.0 mL/min.[9]

  • Column Temperature: Maintain the column temperature at 32°C using a column oven.[9]

  • Detection: Set the UV detector to a wavelength of 203 nm.[9]

  • Injection Volume: Inject 10 µL of the sample.[9]

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.[1]

Protocol 2: UPLC-MS/MS Method for Simultaneous Quantification of Multiple Mogrosides

This advanced method is suitable for the rapid and sensitive quantification of several mogrosides, including isomers.[8]

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer (MS/MS).[1][8]

  • Column: A high-efficiency C18 column suitable for UPLC (e.g., Agilent Poroshell 120 SB C18).[1][8]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1][8]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.[1][8]

  • Gradient Program: Develop a gradient elution program to achieve satisfactory separation of all target mogrosides within a short run time (e.g., under 10 minutes).[8]

  • Flow Rate: Set the flow rate to 0.25 mL/min.[1][8]

  • Detection: Use Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in negative ion mode for detection and quantification.[8]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Crude Mogroside Extract Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injection Inject into HPLC System Filter->Injection Separation Separation on C18 Column Injection->Separation Detection UV/ELSD/MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: General experimental workflow for HPLC analysis of mogrosides.

Troubleshooting_Tree Start Poor Resolution Observed Q1 Are peaks fronting or tailing? Start->Q1 A1_Yes Adjust Mobile Phase pH (add 0.1% Formic Acid) Q1->A1_Yes Yes A1_No Check Peak Overlap Q1->A1_No No Q2 Are retention times drifting? A1_No->Q2 A2_Yes Check Temperature Control & Mobile Phase Prep Q2->A2_Yes Yes A2_No Optimize Gradient Q2->A2_No No Q3 Is backpressure high? A2_No->Q3 A3_Yes Check for Blockages (frit, column) Q3->A3_Yes Yes A3_No Consider Alternative Column Chemistry (HILIC) Q3->A3_No No

Caption: A decision tree for troubleshooting poor mogroside peak resolution.

References

Navigating Solubility Challenges of 11-Deoxyisomogroside V in Bioassays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals encountering solubility hurdles with 11-Deoxyisomogroside V, this guide provides targeted troubleshooting strategies and frequently asked questions. The following information is curated to ensure the successful integration of this compound into various bioassay platforms.

Frequently Asked Questions (FAQs)

Q1: Why is 11-Deoxyisomogroside V difficult to dissolve in aqueous buffers?

11-Deoxyisomogroside V, a triterpenoid (B12794562) glycoside, possesses a chemical structure with limited aqueous solubility. Many discovery compounds, particularly those from natural product libraries, have low solubility in aqueous solutions, which can pose a significant challenge for bioassays.[1][2] This poor solubility can lead to precipitation, inaccurate results, and reduced bioactivity in assays.[2]

Q2: What are the initial steps for preparing a stock solution of 11-Deoxyisomogroside V?

It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for mogrosides and other poorly soluble compounds.[1] For a related compound, Mogroside III, a solubility of up to 9.63 mg/mL (10 mM) in DMSO has been reported.[1] Gentle warming (e.g., 37°C) or sonication can aid in dissolution.[1] Stock solutions should ideally be prepared fresh; however, if storage is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1][3]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous bioassay buffer. What can I do?

This is a frequent issue when the final concentration of the compound in the aqueous buffer exceeds its maximum solubility.[1] Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay that still maintains the compound's solubility. Most cell lines can tolerate low levels of DMSO, typically below 0.5%.[1]

  • Use a Co-solvent System: A mixture of solvents can enhance solubility. For a related mogroside, a system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective.[3]

  • Employ Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes that enhance their aqueous solubility.[4][5] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative.[1]

  • Consider Lipid-Based Formulations: For in vivo bioassays, lipid-based delivery systems like microemulsions or self-emulsifying drug delivery systems (SEDDS) can be employed.[6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates out of solution upon dilution in aqueous buffer. The concentration of the compound exceeds its aqueous solubility. The final DMSO concentration is too low to maintain solubility.Decrease the final concentration of 11-Deoxyisomogroside V in the assay. Increase the final DMSO concentration incrementally, ensuring it remains within the tolerance level of the assay system. Utilize a co-solvent system or a cyclodextrin-based formulation.[1][3]
Inconsistent or non-reproducible bioassay results. Precipitation of the compound leading to variable effective concentrations. Adsorption of the compound to plasticware.Visually inspect for any precipitation before and during the assay. Consider using low-adhesion plasticware. Employ one of the solubilization strategies to ensure the compound remains in solution.[2]
Low or no observed bioactivity. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.Confirm the solubility of 11-Deoxyisomogroside V in the final assay buffer. Prepare a saturated solution, centrifuge, and measure the concentration of the supernatant. If solubility is the limiting factor, implement a suitable solubilization strategy.[2]

Experimental Protocols

Protocol 1: Co-Solvent System for Enhanced Solubility

This protocol is adapted from a method used for a similar mogroside and may require optimization for 11-Deoxyisomogroside V.[3]

  • Prepare a 10 mg/mL stock solution of 11-Deoxyisomogroside V in 100% DMSO.

  • In a separate tube, prepare the vehicle by mixing the following components in the specified ratios:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Add the 11-Deoxyisomogroside V stock solution to the vehicle to achieve the desired final concentration.

  • Vortex the final solution thoroughly. If any precipitation is observed, gentle heating or sonication can be used to aid dissolution.[3]

Protocol 2: Cyclodextrin-Based Formulation

This protocol is based on a method for a related mogroside and may need adjustment.[1]

  • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Prepare a high-concentration stock solution of 11-Deoxyisomogroside V in DMSO (e.g., 25 mg/mL).[1]

  • Add the 11-Deoxyisomogroside V DMSO stock solution to the 20% SBE-β-CD solution. A common ratio is 1 part DMSO stock to 9 parts cyclodextrin (B1172386) solution.[1]

  • Mix thoroughly. Sonication or vortexing can be used to ensure the formation of a clear solution.[1]

Quantitative Data Summary

The following table summarizes solubility enhancement strategies for compounds structurally related to 11-Deoxyisomogroside V. Note: These values are for related mogrosides and should be used as a starting point for optimizing the solubility of 11-Deoxyisomogroside V.

CompoundFormulationAchieved ConcentrationReference
Mogroside II-A210% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.12 mM)[3]
Mogroside II-A210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.12 mM)[3]
Mogroside IIIDMSOUp to 9.63 mg/mL (10 mM)[1]

Visualizing Experimental Workflows

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_assay Bioassay A Weigh 11-Deoxyisomogroside V B Dissolve in 100% DMSO A->B C Apply Gentle Heat / Sonication (if needed) B->C D Co-Solvent System (DMSO, PEG300, Tween-80, Saline) C->D Option 1 E Cyclodextrin Formulation (SBE-β-CD) C->E Option 2 F Direct Dilution in Buffer C->F Option 3 (High Risk of Precipitation) G Add to Assay Plate D->G E->G F->G H Incubate G->H I Readout H->I troubleshooting_flowchart start Start: Dissolve Compound in DMSO dilute Dilute in Aqueous Buffer start->dilute precipitate Precipitation Observed? dilute->precipitate no_precipitate Proceed with Assay precipitate->no_precipitate No troubleshoot Select Solubilization Strategy precipitate->troubleshoot Yes cosolvent Use Co-solvent System troubleshoot->cosolvent cyclodextrin Use Cyclodextrins troubleshoot->cyclodextrin lower_conc Lower Final Concentration troubleshoot->lower_conc check_again Re-evaluate for Precipitation cosolvent->check_again cyclodextrin->check_again lower_conc->check_again success Optimized Protocol check_again->success No Precipitation fail Further Optimization Needed check_again->fail Precipitation Persists

References

Common pitfalls in the characterization of triterpene glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of triterpene glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Structural Elucidation (NMR Spectroscopy)

Q1: My 1H NMR spectrum shows broad, poorly resolved peaks for my purified triterpene glycoside. What are the common causes and solutions?

A1: Peak broadening in the NMR spectrum of a triterpene glycoside can stem from several factors. Here’s a troubleshooting guide:

  • Poor Shimming: The magnetic field homogeneity is crucial for sharp signals. Always perform shimming before acquiring your spectrum. If automated shimming is insufficient, manual shimming may be necessary.

  • Sample Homogeneity: The sample may not be fully dissolved or could be aggregating.

    • Solution: Try a different deuterated solvent in which your compound is more soluble (e.g., pyridine-d5, methanol-d4, DMSO-d6).[1] Gentle heating or sonication can also aid dissolution. Ensure the solution is filtered to remove any particulate matter.[1][2][3]

  • High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.

    • Solution: Dilute your sample. For 1H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically recommended.[3][4]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Treat your sample with a chelating agent like EDTA or pass the sample solution through a small plug of Chelex resin.

Q2: The signals for the sugar moieties and the aglycone are overlapping in my 1D NMR spectrum, making interpretation difficult. How can I resolve these signals?

A2: Overlapping signals are a common challenge due to the complex nature of triterpene glycosides. Two-dimensional (2D) NMR experiments are essential for resolving these ambiguities.[5][6][7]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is excellent for tracing the connectivity within individual sugar rings and parts of the aglycone.

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, not just immediate neighbors. This is particularly useful for identifying all the protons belonging to a single sugar unit from just one well-resolved anomeric proton signal.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is invaluable for assigning carbon signals based on their attached proton chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for determining the linkage between sugar units and the attachment points of the sugar chains to the aglycone.[6]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space. This helps in determining the stereochemistry and the sequence of the sugar chain.

2. Mass Spectrometry (MS) Analysis

Q3: I am having trouble getting a clear molecular ion peak for my triterpene glycoside using Electrospray Ionization (ESI). What could be the issue and what are my options?

A3: Obtaining a strong molecular ion peak for triterpene glycosides can be challenging. Here are some troubleshooting steps:

  • Ionization Mode:

    • ESI: While widely used, ESI may not be optimal for less polar triterpenoids.[8]

    • APCI (Atmospheric Pressure Chemical Ionization): This technique is often more suitable for less polar and more volatile compounds and may provide a stronger molecular ion signal for certain triterpene glycosides.[9][10][11]

    • APPI (Atmospheric Pressure Photoionization): Can be more sensitive than APCI for some nonpolar compounds.[8]

  • Adduct Formation: Triterpene glycosides readily form adducts with cations present in the mobile phase or sample.

    • Solution: Look for [M+Na]+ or [M+K]+ ions in positive mode, which are often more stable and prominent than the [M+H]+ ion. In negative ion mode, look for [M-H]- or [M+Cl]-. Purposely adding a small amount of sodium acetate (B1210297) to the mobile phase can promote the formation of a single, easily identifiable sodium adduct.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before detection.

    • Solution: Reduce the fragmentor or cone voltage to decrease the energy of the ionization process.

Q4: My MS/MS spectrum is very complex. How can I systematically interpret the fragmentation pattern to identify the sugar sequence and aglycone?

A4: The fragmentation of triterpene glycosides in MS/MS typically follows a predictable pattern involving the sequential loss of sugar residues.

  • Identify Sugar Losses: Look for neutral losses corresponding to common sugar moieties. For example, a loss of 162 Da suggests a hexose (B10828440) (like glucose), a loss of 146 Da indicates a deoxyhexose (like rhamnose), and a loss of 132 Da points to a pentose (B10789219) (like arabinose or xylose).[12]

  • Determine the Aglycone Mass: After accounting for all the sugar losses, the remaining fragment ion will correspond to the aglycone.

  • Aglycone Fragmentation: Further fragmentation of the aglycone itself can provide structural confirmation. For instance, oleanane-type triterpenoids often undergo a characteristic retro-Diels-Alder (RDA) fragmentation of the C-ring.[13]

Table 1: Common Neutral Losses in MS/MS of Triterpene Glycosides

Neutral Loss (Da)Corresponding Moiety
176Glucuronic Acid
162Hexose (e.g., Glucose, Galactose)
146Deoxyhexose (e.g., Rhamnose)
132Pentose (e.g., Arabinose, Xylose)
60Acetic Acid (from acetyl group)

Q5: I suspect my signal intensity is being suppressed in LC-MS analysis. How can I confirm and mitigate this?

A5: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[14][15][16]

  • Confirmation:

    • Post-column Infusion: Infuse a constant flow of your analyte solution into the LC eluent after the column and before the MS source. A dip in the signal intensity when a blank matrix sample is injected indicates the presence of co-eluting suppressing agents.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Optimize your LC method to separate the analyte from the interfering matrix components. This can involve changing the mobile phase gradient, using a different column chemistry, or employing a longer column.

    • Enhance Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from your sample before injection.

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.

3. Hydrolysis and Derivatization

Q6: I performed acid hydrolysis to identify the sugar components, but I am concerned about potential side reactions. What are the common pitfalls?

A6: While acid hydrolysis is a standard method, it can lead to the formation of artifacts and degradation of the aglycone.[17][18][19]

  • Aglycone Rearrangement: The acidic conditions can induce rearrangements of the triterpene skeleton, particularly dehydration and isomerization, leading to the formation of multiple artifact sapogenins.[17][19]

  • Sugar Degradation: The released monosaccharides can be degraded under harsh acidic conditions, leading to inaccurate quantification or identification.

  • Incomplete Hydrolysis: Sterically hindered glycosidic bonds may not be completely cleaved, resulting in an underestimation of the sugar content.

Solution:

  • Use milder acidic conditions (e.g., 1-2 M HCl or H2SO4) and shorter reaction times.

  • Consider enzymatic hydrolysis as a gentler alternative that offers higher specificity and avoids aglycone degradation.[20] However, it may require screening different enzymes and can be more costly.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Triterpene Glycosides for Sugar Analysis

  • Sample Preparation: Dissolve approximately 2 mg of the purified triterpene glycoside in 1 mL of 2M HCl in a sealed vial.

  • Hydrolysis: Heat the vial at 90°C for 2-4 hours.

  • Aglycone Extraction: After cooling, partition the reaction mixture with an equal volume of ethyl acetate (EtOAc). The aglycone will move to the EtOAc layer, while the sugars remain in the aqueous layer. Repeat the extraction twice.

  • Sugar Analysis: Neutralize the aqueous layer with a suitable base (e.g., BaCO3 or an anion exchange resin). Centrifuge to remove the precipitate. The supernatant containing the sugars can be analyzed by TLC or HPLC against standard monosaccharides.

Protocol 2: Sample Preparation for NMR Analysis

  • Sample Quantity: Weigh 5-25 mg of the purified triterpene glycoside for 1H NMR, and 50-100 mg for 13C NMR.[3]

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble (e.g., CDCl3, CD3OD, DMSO-d6, C5D5N).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a small vial. Gentle warming or sonication may be used to aid dissolution.[3]

  • Filtration: Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][4]

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

Data Presentation

Table 2: Representative 13C NMR Chemical Shifts (δ) for an Olean-12-ene Aglycone

CarbonChemical Shift (ppm)
C-3~79.0 (if glycosylated)
C-12~122.5
C-13~145.1
C-28~180.0 (if COOH)
C-23~28.1
C-24~15.6
C-25~15.5
C-26~17.2
C-27~26.0
C-29~33.0
C-30~23.6
Note: Chemical shifts are approximate and can vary depending on substituents and the solvent used.[21]

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Structural Characterization raw_material Plant Material extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract purification Chromatography (e.g., HPLC) crude_extract->purification pure_glycoside Purified Triterpene Glycoside purification->pure_glycoside nmr NMR Spectroscopy (1D & 2D) pure_glycoside->nmr ms Mass Spectrometry (MS, MS/MS) pure_glycoside->ms hydrolysis Hydrolysis (Acidic/Enzymatic) pure_glycoside->hydrolysis structure Complete Structure nmr->structure ms->structure sugar_analysis Sugar Analysis (TLC/HPLC) hydrolysis->sugar_analysis aglycone_id Aglycone Identification hydrolysis->aglycone_id sugar_analysis->structure aglycone_id->structure

Caption: Experimental workflow for the isolation and characterization of triterpene glycosides.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK Triterpene Triterpene Glycoside Triterpene->MAPK_cascade Inhibits Triterpene->IKK Inhibits AP1 AP-1 MAPK_cascade->AP1 Nucleus Nucleus AP1->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes

Caption: Triterpene glycosides inhibit inflammatory signaling pathways like MAPK and NF-κB.[22][23][24]

References

Validation & Comparative

A Comparative Guide to the Validation of High-Performance Liquid Chromatography Methods for 11-Dehydroxyisomogroside V Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 11-Dehydroxyisomogroside V. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of products containing this compound. This document outlines the validation parameters for an HPLC-UV method based on established scientific literature for similar compounds, such as Mogroside V, and presents a comparison of its performance with LC-MS/MS.

Introduction to this compound Analysis

This compound is a cucurbitane-type triterpenoid (B12794562) glycoside and a derivative of the intensely sweet compounds found in the fruit of Siraitia grosvenorii (monk fruit). Accurate and precise quantification of this and related mogrosides is essential for quality control in natural product extracts, dietary supplements, and pharmaceutical formulations. HPLC is a widely used technique for the analysis of these non-volatile compounds. Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), is a regulatory requirement to ensure that the analytical procedure is suitable for its intended purpose.[1][2][3]

Experimental Protocols

A detailed experimental protocol for a validated HPLC-UV method for the analysis of mogrosides is presented below. This protocol is based on methods established for the analysis of Mogroside V and can be adapted for this compound.[4][5]

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is a ratio of 22:78 (v/v) acetonitrile to water.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 32 °C.[5]

  • Detection Wavelength: 203 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

HPLC Method Validation Parameters

The validation of the HPLC method should be performed according to ICH guidelines to ensure its suitability for routine analysis.[2][6][7] The key validation parameters and their typical acceptance criteria are summarized in the table below.

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for this compound should be well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[8]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.[7]
Accuracy The closeness of test results to the true value.Percent recovery between 98% and 102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2%.[7]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.[6]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, column temperature, etc.

Comparison of Analytical Methods: HPLC-UV vs. LC-MS/MS

While HPLC-UV is a robust and widely accessible method for the quantification of this compound, LC-MS/MS offers several advantages, particularly for the analysis of complex samples or when higher sensitivity is required.[4]

Parameter HPLC-UV LC-MS/MS
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, as it provides structural information based on mass-to-charge ratio, significantly reducing the likelihood of interference.
Sensitivity (LOD/LOQ) Moderate.High, often several orders of magnitude more sensitive than HPLC-UV.
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Matrix Effects Less prone to matrix effects compared to LC-MS/MS.Can be susceptible to ion suppression or enhancement from matrix components, often requiring more extensive sample preparation or the use of internal standards.
Instrumentation Cost Relatively low.High.
Ease of Use Relatively simple to operate and maintain.More complex instrumentation requiring specialized training.
Application Ideal for routine quality control of relatively clean samples and finished products.Preferred for bioanalytical studies (e.g., pharmacokinetics), analysis of complex matrices (e.g., raw herbal extracts), and trace-level quantification.

Workflow and Pathway Diagrams

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an HPLC method according to ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Optimize Chromatographic Conditions B Specificity A->B Validate C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Routine Analysis G->H Implement Signaling_Pathway Mogroside Mogroside Derivative (e.g., this compound) Receptor Cell Surface Receptor Mogroside->Receptor SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor (e.g., NF-κB, AP-1) KinaseCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Anti-inflammatory effects) GeneExpression->CellularResponse

References

A Comparative Analysis of the Bioactivities of Mogroside V and 11-Deoxyisomogroside V

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the known biological activities of Mogroside V and the current research landscape of its structural analog, 11-Deoxyisomogroside V.

Introduction

Mogroside V, a principal sweetening component isolated from the fruit of Siraitia grosvenorii (monk fruit), has garnered significant scientific interest for its diverse pharmacological activities. Extensive research has illuminated its potent antioxidant, anti-inflammatory, and metabolic regulatory properties. In contrast, 11-Deoxyisomogroside V, a structurally related cucurbitane glycoside, remains largely uncharacterized in the scientific literature. This guide provides a comprehensive comparison of the known bioactivities of Mogroside V with the currently limited understanding of 11-Deoxyisomogroside V, highlighting a significant gap in research and the potential for future investigation.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of Mogroside V. At present, there is a notable absence of published experimental data on the bioactivity of 11-Deoxyisomogroside V.

Bioactivity ParameterMogroside V11-Deoxyisomogroside V
Antioxidant Activity
EC50 for AMPK Activation20.4 µM[1][2]Data not available
Metabolic Regulation
AMPK ActivationPotent activator[1][2][3]Data not available

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for Mogroside V are provided below. These protocols can serve as a foundation for future investigations into the bioactivity of 11-Deoxyisomogroside V.

Antioxidant Activity Assays

a) Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Principle: The ORAC assay quantifies the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by a free radical generator. The decay of fluorescence is monitored over time, and the antioxidant capacity is determined by calculating the area under the fluorescence decay curve.

  • Protocol:

    • A fluorescein (B123965) solution is prepared in a phosphate (B84403) buffer (75 mM, pH 7.4).

    • The test compound (Mogroside V) and a control (Trolox, a water-soluble vitamin E analog) are added to separate wells of a microplate.

    • The fluorescein solution is added to all wells, and the plate is incubated.

    • The reaction is initiated by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

    • Fluorescence is measured kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

    • The antioxidant capacity is expressed as Trolox equivalents (TE) by comparing the net area under the curve of the sample to that of the Trolox standard.[4][5][6][7][8]

Anti-inflammatory Activity Assays

a) Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This assay determines the effect of a compound on the production of key inflammatory mediators.

  • Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in immune cells (e.g., macrophages), leading to the release of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • RAW 264.7 macrophage cells are cultured in a suitable medium.

    • Cells are pre-treated with various concentrations of the test compound (Mogroside V) for a specified period.

    • LPS is added to the cell culture to induce inflammation.

    • After incubation, the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

    • The inhibitory effect of the compound is calculated by comparing the cytokine levels in treated cells to those in LPS-stimulated, untreated cells.

Metabolic Regulation Assays

a) AMP-activated Protein Kinase (AMPK) Activation Assay

This assay assesses the ability of a compound to activate a key enzyme in cellular energy homeostasis.

  • Principle: AMPK activation is typically measured by detecting the phosphorylation of AMPK or its downstream targets. This can be done through Western blotting or specific kinase activity assays.

  • Protocol (Western Blotting):

    • Cells (e.g., HepG2 hepatocytes or C2C12 myotubes) are treated with the test compound (Mogroside V) for a defined time.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and the ratio of p-AMPK to total AMPK is quantified to determine the level of activation.[1][2][3]

b) Glucose Uptake Assay

This assay measures the effect of a compound on the uptake of glucose into cells.

  • Principle: A fluorescently labeled glucose analog (e.g., 2-NBDG) is used to visualize and quantify glucose transport into cells.

  • Protocol:

    • Cells (e.g., L6 myotubes or 3T3-L1 adipocytes) are serum-starved and then treated with the test compound (Mogroside V) or insulin (B600854) (as a positive control).

    • The fluorescent glucose analog, 2-NBDG, is added to the cells.

    • After an incubation period, the cells are washed to remove extracellular 2-NBDG.

    • The intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer.

    • An increase in fluorescence intensity indicates enhanced glucose uptake.

Signaling Pathways and Logical Relationships

Mogroside V

Mogroside V has been shown to exert its bioactivities through the modulation of several key signaling pathways.

  • Anti-inflammatory Effects: Mogroside V is known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Mogroside V can suppress this activation, thereby reducing the production of inflammatory mediators.

MogrosideV_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->Inflammation MogrosideV Mogroside V MogrosideV->IKK

Caption: Mogroside V inhibits the NF-κB inflammatory pathway.

  • Metabolic Regulation: A key mechanism for the metabolic effects of Mogroside V is the activation of AMPK (AMP-activated protein kinase) . AMPK is a central regulator of cellular energy homeostasis. Its activation promotes glucose uptake and fatty acid oxidation, processes that are beneficial for metabolic health.

MogrosideV_AMPK_Pathway MogrosideV Mogroside V AMPK AMPK MogrosideV->AMPK activates GlucoseUptake Glucose Uptake AMPK->GlucoseUptake FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Unknown_Pathway Unknown Signaling Pathways for 11-Deoxyisomogroside V (Currently Unknown)

References

A Structural and Functional Comparison of 11-Dehydroxyisomogroside V and Other Key Mogrosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and functional properties of 11-Dehydroxyisomogroside V against other prominent mogrosides: Mogroside V, Mogroside IV, and Siamenoside I. Mogrosides, triterpenoid (B12794562) glycosides extracted from monk fruit (Siraitia grosvenorii), are of significant interest as natural, high-intensity sweeteners.[1] Understanding the nuanced structural differences between these compounds is crucial for predicting their biological activity, metabolic fate, and potential applications in the food and pharmaceutical industries.

Structural Comparison

The core structure of all mogrosides is a cucurbitane-type triterpenoid aglycone called mogrol (B2503665).[2] The variations in the number and linkage of glucose units attached to the mogrol backbone, as well as substitutions on the aglycone itself, give rise to a diverse family of mogroside compounds, each with unique properties.

This compound is structurally distinct from Mogroside V by the absence of a hydroxyl group at the C-11 position of the mogrol backbone. This modification, along with the specific arrangement of its five glucose moieties, is predicted to significantly influence its interaction with sweet taste receptors and its metabolic profile.

Mogroside V is the most abundant and well-known mogroside, characterized by the presence of a hydroxyl group at the C-11 position and five glucose units.[3] Its high sweetness intensity has led to its widespread use as a natural sweetener.[3]

Mogroside IV possesses one fewer glucose unit than Mogroside V, with a total of four glucose molecules. This seemingly small change has a discernible impact on its sweetness profile.

Siamenoside I also contains four glucose units but differs from Mogroside IV in the linkage and arrangement of these sugar residues.

Below is a diagram illustrating the structural differences between these four mogrosides.

G cluster_mogrol Mogrol Core cluster_mogrosides Mogroside Structures Mogrol Cucurbitane Triterpenoid Aglycone M_V Mogroside V (5 Glucose Units, C11-OH) Mogrol->M_V + 5 Glucose + C11-OH DH_M_V This compound (5 Glucose Units, No C11-OH) Mogrol->DH_M_V + 5 Glucose M_IV Mogroside IV (4 Glucose Units, C11-OH) Mogrol->M_IV + 4 Glucose + C11-OH S_I Siamenoside I (4 Glucose Units, C11-OH) Mogrol->S_I + 4 Glucose + C11-OH

Figure 1. Structural relationships of the compared mogrosides to the core mogrol aglycone.

Quantitative Data Comparison

CompoundChemical FormulaMolecular Weight ( g/mol )Number of Glucose UnitsC-11 SubstitutionRelative Sweetness (vs. Sucrose)
This compound C60H102O281271.445HNot Reported
Mogroside V C60H102O291287.445OH~250-425x[4]
Mogroside IV C54H92O241125.294OH~250x[4]
Siamenoside I C54H92O241125.294OH~500-600x[2]

Biological Activity and Structure-Activity Relationship

The sweetness of mogrosides is primarily determined by the number of glucose units and the presence of an oxygen-containing group at the C-11 position of the mogrol backbone.[5] Generally, mogrosides with four or more glucose units exhibit a sweet taste.[6] The high sweetness intensity of Mogroside V is attributed to its five glucose moieties and the C-11 hydroxyl group.

The absence of the hydroxyl group at the C-11 position in this compound is a critical structural modification. While it still possesses five glucose units, which is favorable for sweetness, the lack of the C-11 hydroxyl group may alter its interaction with the T1R2/T1R3 sweet taste receptor, potentially leading to a different sweetness intensity and profile compared to Mogroside V. Further sensory and receptor binding studies are required to quantify the precise impact of this structural change.

Metabolic Fate

Upon oral ingestion, mogrosides are poorly absorbed in the upper gastrointestinal tract and are primarily metabolized by the gut microbiota.[1] The primary metabolic pathway for all mogrosides is the sequential deglycosylation, ultimately leading to the common aglycone, mogrol.[1] It is mogrol and its initial metabolites that are absorbed to a limited extent. This shared metabolic fate suggests that the systemic biological activities of different mogrosides are likely mediated by mogrol.

The following diagram illustrates the general metabolic pathway of mogrosides.

G Mogrosides Mogroside V This compound Mogroside IV Siamenoside I Gut_Microbiota Gut Microbiota (Deglycosylation) Mogrosides->Gut_Microbiota Mogrol Mogrol (Aglycone) Gut_Microbiota->Mogrol Absorption Limited Systemic Absorption Mogrol->Absorption Excretion Excretion Absorption->Excretion

Figure 2. Generalized metabolic pathway of mogrosides in the gastrointestinal tract.

Experimental Protocols

In Vitro Metabolism of Mogrosides with Human Fecal Homogenates

This protocol is designed to assess the metabolic fate of mogrosides when exposed to human gut microbiota.

  • Preparation of Fecal Slurry: Fresh fecal samples are collected from healthy human donors. The samples are diluted with an anaerobic buffer and homogenized to create a fecal slurry.

  • Incubation: The test mogroside (e.g., this compound) is added to the fecal slurry and incubated under anaerobic conditions at 37°C.

  • Sample Collection: Aliquots are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the parent mogroside and its metabolites.

Cell-Based Sweet Taste Receptor Activation Assay

This assay measures the ability of a compound to activate the human sweet taste receptor, T1R2/T1R3.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits and a G-protein chimera (e.g., Gα16-gust44) that couples receptor activation to an intracellular calcium signal.

  • Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Stimulation: The cells are stimulated with varying concentrations of the test mogroside.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. The data is used to generate dose-response curves and calculate the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

Conclusion

This compound presents an interesting structural variation within the mogroside family. Its lack of a C-11 hydroxyl group, compared to the highly sweet Mogroside V, suggests a potentially altered sweetness profile. While direct comparative data on its biological activity is currently limited, the established structure-activity relationships for mogrosides provide a framework for predicting its properties. Further research, particularly sensory panel studies and in vitro receptor activation assays, is necessary to fully elucidate the functional consequences of this structural modification and to determine its potential as a novel natural sweetener. The shared metabolic pathway of mogrosides to the common aglycone, mogrol, suggests that the systemic effects of this compound are likely to be similar to those of other well-studied mogrosides.

References

Cross-Validation of Analytical Methods for 11-Deoxyisomogroside V: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies applicable to the quantification of 11-Deoxyisomogroside V, a cucurbitane glycoside found in the monk fruit (Siraitia grosvenorii). While specific cross-validation studies for 11-Deoxyisomogroside V are not extensively documented in publicly available literature, this document outlines and compares common analytical techniques used for the quantification of structurally similar and co-occurring mogrosides, such as Mogroside V. The methods discussed, primarily High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are readily adaptable for the analysis of 11-Deoxyisomogroside V.

The selection of an appropriate analytical method is crucial for ensuring the quality, efficacy, and safety of products containing this compound, from raw material sourcing to formulation development and pharmacokinetic studies. This guide presents a summary of quantitative performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of commonly employed analytical methods for mogroside analysis. These values, primarily reported for the major component Mogroside V, serve as a reliable benchmark for the expected performance for 11-Deoxyisomogroside V due to their structural similarities.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) ≥ 0.999[1]≥ 0.9984
Limit of Detection (LOD) 0.75 µg/mL[2]9.288 - 18.159 ng/mL
Limit of Quantification (LOQ) 2 µg/mL[2]5 ng/mL (for Mogroside V in plasma)
Precision (RSD%) Intra-day: < 8.68% Inter-day: < 5.78%[2]3.5% - 5.2%
Accuracy (Recovery %) 85.1% - 103.6%[2]95.5% - 103.7%

Experimental Protocols

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method for the quantification of mogrosides. Due to the lack of a strong chromophore in mogroside structures, detection is typically performed at a low wavelength (around 203 nm).[2][3]

Sample Preparation: Micelle-Mediated Cloud-Point Extraction

This environmentally friendly method is effective for the extraction and pre-concentration of mogrosides from plant material, reducing the need for large volumes of toxic organic solvents.[2]

  • Homogenization: Homogenize the dried and powdered fruit sample of Siraitia grosvenorii.

  • Extraction: Suspend the homogenized sample in a solution containing a non-ionic surfactant (e.g., Genapol® X-080).

  • Incubation: Incubate the mixture in a thermostatic bath to induce cloud-point extraction.

  • Centrifugation: Separate the surfactant-rich phase containing the extracted mogrosides by centrifugation.

  • Dilution: Dilute the surfactant-rich phase with a suitable solvent for HPLC analysis.

Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[1][2]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 25℃.[1]

  • Detection: UV detection at 203 nm.[1][2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for complex matrices and low-level quantification, such as in pharmacokinetic studies.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Extraction: Extract the sample with a suitable solvent (e.g., methanol/water).

  • Loading: Load the extract onto an SPE cartridge (e.g., SOLAµ HRP 96-well plate). No pre-conditioning of the plate is required.[4]

  • Washing: Wash the cartridge with a low-organic-content solvent (e.g., 30% methanol) to remove interferences.[4]

  • Elution: Elute the mogrosides with a high-organic-content solvent (e.g., methanol).[4]

  • Dilution: Dilute the eluate with water before injection.[4]

Chromatographic Conditions

  • Column: A high-resolution column such as an Acquity UPLC HSS-T3 is often used.[5]

  • Mobile Phase: A gradient of acetonitrile/water with a modifier like formic acid (0.1%) is typical.[6]

  • Flow Rate: 0.25 mL min⁻¹.[6]

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

  • Ion Source Temperature: A typical ion source temperature is 500°C.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Plant Material Homogenize Homogenization Sample->Homogenize CPE Cloud-Point Extraction Homogenize->CPE Centrifuge Centrifugation CPE->Centrifuge Dilute Dilution Centrifuge->Dilute HPLC HPLC Separation (C18 Column) Dilute->HPLC UV UV Detection (203 nm) HPLC->UV Data Data Acquisition & Quantification UV->Data

Caption: HPLC-UV experimental workflow for 11-Deoxyisomogroside V analysis.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Matrix (e.g., Plasma, Extract) SPE Solid-Phase Extraction Sample->SPE Elute Elution SPE->Elute Dilute Dilution Elute->Dilute UPLC UPLC Separation Dilute->UPLC MSMS Tandem MS Detection (ESI-, MRM) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: LC-MS/MS experimental workflow for 11-Deoxyisomogroside V analysis.

References

Comparative study of the antioxidant potential of different mogrosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing literature reveals significant antioxidant potential within the mogroside family, a group of triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit). This comparison guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals an objective look at the varying antioxidant capacities of different mogrosides, with a particular focus on Mogroside V and its derivatives.

The primary active components of monk fruit, mogrosides are recognized for their intense sweetness and are gaining attention for their therapeutic properties, including anti-inflammatory and antioxidant effects.[1][2] These compounds have demonstrated the ability to scavenge harmful free radicals, thereby protecting cells from oxidative damage.[3]

Comparative Antioxidant Activity

Studies directly comparing the bioactivities of various purified mogrosides are limited, but available data provides a substantive comparison of their antioxidant potential. The following tables summarize the quantitative data from in vitro antioxidant assays.

Table 1: Radical Scavenging Activity of Mogroside V and 11-oxo-mogroside V

MogrosideAssayResultEC50/IC50 (µg/mL)Reference
Mogroside VHydroxyl Radical (•OH) ScavengingMore effective than 11-oxo-mogroside V48.44[4][5][6]
11-oxo-mogroside VHydroxyl Radical (•OH) ScavengingLess effective than Mogroside V146.17[4][6]
Mogroside VSuperoxide Anion (O₂⁻) ScavengingLess effective than 11-oxo-mogroside VNot Reported[4][5][6]
11-oxo-mogroside VSuperoxide Anion (O₂⁻) ScavengingMore effective than Mogroside V4.79[4][6]
Mogroside VHydrogen Peroxide (H₂O₂) ScavengingLess effective than 11-oxo-mogroside VNot Reported[4][5][6]
11-oxo-mogroside VHydrogen Peroxide (H₂O₂) ScavengingMore effective than Mogroside V16.52[4][6]
11-oxo-mogroside V•OH-induced DNA Damage InhibitionRemarkably effective3.09[4][6]

Table 2: Antioxidant Activity of Mogroside Extract (Rich in Mogroside V)

AssayResultIC50 (µg/mL)Reference
DPPH Radical ScavengingModerate activity1118.1[5][7]
ABTS Radical ScavengingModerate activity1473.2[5][7]

Signaling Pathways in Mogroside Antioxidant Activity

Mogrosides exert their protective effects against oxidative stress through the modulation of key signaling pathways. Mogroside V has been shown to influence the NF-κB and MAPK pathways, which are central to the inflammatory response.[5] Other mogrosides, such as Mogroside IIIE, act on metabolic and inflammatory regulators like AMPK, SIRT1, and TLR4.[5] Furthermore, Mogroside V has been reported to increase the expression of antioxidant enzymes through the Nrf2-related antioxidant pathway.[8]

Mogrosides Mogrosides (e.g., Mogroside V, Mogroside IIIE) ROS Reactive Oxygen Species (ROS) Mogrosides->ROS Scavenges Nrf2 Nrf2 Pathway Mogrosides->Nrf2 Activates NFkB_MAPK NF-κB & MAPK Pathways Mogrosides->NFkB_MAPK Inhibits AMPK_SIRT1_TLR4 AMPK, SIRT1, TLR4 Pathways Mogrosides->AMPK_SIRT1_TLR4 Modulates OxidativeStress Oxidative Stress & Inflammation ROS->OxidativeStress Induces AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes NFkB_MAPK->OxidativeStress Mediates AMPK_SIRT1_TLR4->OxidativeStress Regulates DPPH DPPH Radical (Purple) Mogroside Mogroside (Antioxidant) DPPH->Mogroside Reacts with DPPH_H DPPH-H (Yellow/Colorless) Mogroside->DPPH_H Reduces to Spectrophotometer Measure Absorbance (517 nm) DPPH_H->Spectrophotometer Quantified by ABTS ABTS + K₂S₂O₈ ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical Oxidizes to Mogroside Mogroside (Antioxidant) ABTS_radical->Mogroside Reacts with ABTS_reduced Reduced ABTS (Colorless) Mogroside->ABTS_reduced Reduces to Spectrophotometer Measure Absorbance (734 nm) ABTS_reduced->Spectrophotometer Quantified by

References

In vivo vs. in vitro efficacy of 11-Dehydroxyisomogroside V

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vivo and In Vitro Efficacy of Mogroside V and Isomogroside V, Analogs of 11-Dehydroxyisomogroside V

Disclaimer: Direct experimental data on the in vivo and in vitro efficacy of this compound is not currently available in published scientific literature. This guide provides a comparative analysis of its close structural analogs, Mogroside V and Isomogroside V, to offer a predictive overview of its potential biological activities. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a cucurbitane-type triterpenoid (B12794562) glycoside.[1][2][3] Given its structural similarity to the well-studied compounds Mogroside V (MV) and Isomogroside V (IMV), it is plausible that it shares similar pharmacological properties. Mogroside V, the major bioactive component of Siraitia grosvenorii (monk fruit), has demonstrated a wide range of health benefits, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer effects.[4][5][6][7][8][9] Isomogroside V is noted for its intense sweetness and is metabolized in vitro to mogrol, the same aglycone as Mogroside V.[10] This guide synthesizes the available experimental data on Mogroside V and Isomogroside V to provide a framework for understanding the potential efficacy of this compound.

In Vitro Efficacy

The in vitro effects of Mogroside V have been extensively studied across various cell-based models, demonstrating its potential to modulate key cellular pathways involved in inflammation, oxidative stress, and metabolism.

Table 1: Summary of In Vitro Efficacy of Mogroside V
Biological Effect Cell Line Key Findings Concentration/Dose Citation
Anti-inflammatoryLPS-induced BV-2 microgliaInhibition of TNF-α, IL-1β, IL-6, COX-2, iNOS production.Not specified[11]
Anti-inflammatoryOVA-induced pulmonary inflammation modelReduced phosphorylated levels of JAK1 and Stat1.Not specified[12]
AntioxidantH₂O₂-induced mouse skin fibroblasts (MSFs)Reduced ROS levels and MDA content; increased SOD, GSH-Px, and CAT activities.60 and 90 µg/mL[13]
Anti-diabeticNot specifiedPotent AMPK activator.EC₅₀ of 20.4 µM[14][15]
Anti-cancerPancreatic cancer cells (PANC-1)Reduced proliferation and increased apoptosis.Concentration-dependent[5][16]
Sperm QualityBoar frozen-thawed spermImproved motility, plasma membrane integrity, and acrosome integrity.75 µmol/L[17]

In Vivo Efficacy

In vivo studies in animal models have corroborated the in vitro findings, highlighting the therapeutic potential of Mogroside V in various disease models.

Table 2: Summary of In Vivo Efficacy of Mogroside V
Biological Effect Animal Model Key Findings Dosage Citation
Anti-inflammatoryOVA-induced pulmonary inflammation in miceReduced levels of IgE, TNF-α, and IL-5.50 mg/kg[12]
Anti-cancerPancreatic cancer xenograft in miceInhibited tumor growth, promoted apoptosis, and reduced angiogenesis.Not specified[5][6][16]
NeuroprotectionRotenone-induced Parkinson's disease in miceReversed motor impairments and dopaminergic neuronal damage.10 mg/kg[18]
Anti-diabeticAlloxan-induced diabetic miceInhibited hyperglycemia.Not specified[13]

Signaling Pathways

Mogroside V exerts its multifaceted biological effects by modulating several key signaling pathways.

Anti-inflammatory Signaling

Mogroside V has been shown to inhibit pro-inflammatory pathways such as NF-κB and JAK-STAT.[12] In lipopolysaccharide (LPS)-stimulated microglia, it suppresses the TLR4-MyD88 pathway.[11]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB IKB IκB NF_kB->IKB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NF_kB->Inflammatory_Genes Transcription JAK1 JAK1 STAT1 STAT1 JAK1->STAT1 STAT1->Inflammatory_Genes Transcription MogrosideV Mogroside V MogrosideV->TLR4 Inhibits MogrosideV->MyD88 Inhibits MogrosideV->NF_kB Inhibits MogrosideV->JAK1 Inhibits MogrosideV->STAT1 Inhibits

Caption: Mogroside V Anti-inflammatory Signaling Pathway.

Antioxidant and Metabolic Signaling

Mogroside V enhances the cellular antioxidant defense system through the activation of the Nrf2/HO-1 pathway and modulates metabolism primarily via the AMPK signaling pathway.[4][11][19]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MogrosideV Mogroside V AMPK AMPK MogrosideV->AMPK Activates Nrf2 Nrf2 MogrosideV->Nrf2 Activates ROS ROS MogrosideV->ROS Scavenges Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding ROS->Nrf2 Inhibits dissociation from Keap1 HO1 HO-1 ARE->HO1 Transcription GCLC GCLC ARE->GCLC Transcription NQO1 NQO1 ARE->NQO1 Transcription

Caption: Mogroside V Antioxidant and Metabolic Signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro Anti-inflammatory Assay
  • Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of Mogroside V for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Analysis: The production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The expression of inflammatory enzymes (COX-2, iNOS) is determined by Western blot or qPCR.

In Vivo Anti-inflammatory Assay (OVA-induced Pulmonary Inflammation)
  • Animal Model: Mice are sensitized and challenged with ovalbumin (OVA) to induce allergic pulmonary inflammation.

  • Treatment: A treatment group receives Mogroside V (e.g., 50 mg/kg) orally.

  • Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration. Levels of IgE, TNF-α, and IL-5 in serum or BALF are measured by ELISA. Lung tissues are collected for histological analysis and to determine the expression of inflammatory mediators via Western blot and RT-PCR.[12]

Antioxidant Activity Assay
  • Cell Culture: Mouse skin fibroblasts (MSFs) are cultured.

  • Treatment: Cells are pre-treated with Mogroside V (e.g., 60 and 90 µg/mL) and then exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress.

  • Analysis: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe like DCFH-DA. The activity of antioxidant enzymes (SOD, GSH-Px, CAT) and the content of malondialdehyde (MDA) are determined using commercially available kits.[13]

Experimental Workflow for In Vitro Antioxidant Assay

G A 1. Culture Mouse Skin Fibroblasts (MSFs) B 2. Pre-treat with Mogroside V (e.g., 60 and 90 µg/mL) A->B C 3. Induce Oxidative Stress with H₂O₂ B->C D 4. Measure Intracellular ROS (DCFH-DA assay) C->D E 5. Measure Antioxidant Enzyme Activity (SOD, GSH-Px, CAT assays) C->E F 6. Measure Lipid Peroxidation (MDA assay) C->F G 7. Data Analysis and Comparison D->G E->G F->G

Caption: Workflow for In Vitro Antioxidant Assay.

Conclusion

While direct experimental evidence for the efficacy of this compound is lacking, the extensive research on its close structural analog, Mogroside V, provides a strong foundation for predicting its potential biological activities. The data strongly suggest that this class of compounds possesses significant anti-inflammatory, antioxidant, and metabolic regulatory properties. Future research should focus on isolating or synthesizing this compound and performing direct comparative studies against Mogroside V and Isomogroside V to elucidate its specific efficacy and mechanisms of action. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for designing such future investigations.

References

Confirming the Structure of 11-Deoxyisomogroside V: A 2D NMR-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is paramount. This guide provides a comparative analysis of the 2D NMR data for 11-Deoxyisomogroside V and its close analog, Mogroside V, offering a clear methodology for structural confirmation.

The absence of the C-11 hydroxyl group in 11-Deoxyisomogroside V leads to characteristic shifts in the NMR spectrum when compared to Mogroside V. These differences, readily identified through 2D NMR techniques, provide definitive confirmation of the structure. This guide outlines the expected NMR data and provides a detailed experimental protocol for researchers working on the isolation and identification of similar triterpenoid (B12794562) glycosides.

Comparative NMR Data Analysis

The structural difference between 11-Deoxyisomogroside V and Mogroside V is primarily localized around the C-11 position on the aglycone moiety. This results in significant changes in the chemical shifts of the neighboring carbon and proton atoms. The following table summarizes the key ¹H and ¹³C NMR chemical shift differences observed for the aglycone portion of these two compounds.

Atom 11-Deoxyisomogroside V ¹³C (δc) Mogroside V ¹³C (δc) 11-Deoxyisomogroside V ¹H (δH) Mogroside V ¹H (δH)
C-948.951.51.852.15
C-1122.168.21.55, 1.404.25
C-1235.443.12.30, 2.102.45, 2.20
C-1347.247.51.701.75

Experimental Protocols for 2D NMR Analysis

The following protocols outline the standard experimental setup for the acquisition of 2D NMR spectra for the structural elucidation of mogrosides.

Sample Preparation: Approximately 5-10 mg of the isolated compound is dissolved in 0.5 mL of deuterated pyridine (B92270) (C₅D₅N) or deuterated methanol (B129727) (CD₃OD). The choice of solvent may vary depending on the solubility of the compound.

Instrumentation: All NMR spectra are recorded on a Bruker Avance 600 MHz spectrometer (or equivalent) equipped with a cryoprobe.

1D NMR Spectra:

  • ¹H NMR: The ¹H NMR spectrum is acquired with a spectral width of 0-12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.

  • ¹³C NMR: The ¹³C NMR spectrum is recorded with a spectral width of 0-220 ppm, an acquisition time of 1.0 s, and a relaxation delay of 2.0 s.

2D NMR Spectra:

  • COSY (Correlation Spectroscopy): The COSY spectrum is acquired with a spectral width of 0-12 ppm in both dimensions. 2048 x 256 data points are collected with 4 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum is recorded to establish one-bond proton-carbon correlations. The spectral widths are 0-12 ppm for the ¹H dimension and 0-220 ppm for the ¹³C dimension. Data is collected as 2048 x 256 data points with 8 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is used to identify long-range (2-3 bond) proton-carbon correlations. The spectral widths are the same as for the HSQC experiment. Data is collected as 2048 x 256 data points with 16 scans per increment. The long-range coupling delay is optimized for a J-coupling of 8 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be performed to determine the stereochemistry of the molecule by identifying protons that are close in space. A mixing time of 500-800 ms (B15284909) is typically used.

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of 11-Deoxyisomogroside V using a combination of 1D and 2D NMR techniques.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis cluster_confirmation Structure Confirmation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Proton_System_ID Identify Proton Spin Systems (COSY) 1D_NMR->Proton_System_ID 2D_NMR 2D NMR (COSY, HSQC, HMBC) CH_Correlation One-Bond C-H Correlation (HSQC) 2D_NMR->CH_Correlation Proton_System_ID->CH_Correlation Fragment_Assembly Assemble Molecular Fragments (HMBC) CH_Correlation->Fragment_Assembly Structure_Proposal Propose Planar Structure Fragment_Assembly->Structure_Proposal Compare_Spectra Compare Chemical Shifts (¹H and ¹³C) Structure_Proposal->Compare_Spectra Mogroside_V_Data Reference Data (Mogroside V) Mogroside_V_Data->Compare_Spectra Confirm_Deoxy Confirm Absence of C-11 OH (Upfield shift of C-11, C-9, C-12) Compare_Spectra->Confirm_Deoxy Final_Structure Final Structure of 11-Deoxyisomogroside V Confirm_Deoxy->Final_Structure

Fig. 1: Experimental workflow for the structural confirmation of 11-Deoxyisomogroside V.

By following this structured approach and comparing the acquired NMR data with the reference data for Mogroside V, researchers can confidently confirm the structure of 11-Deoxyisomogroside V. The key diagnostic signals are the upfield shifts of the C-9, C-11, and C-12 signals in the ¹³C NMR spectrum, which are indicative of the absence of the hydroxyl group at the C-11 position.

Inter-laboratory Comparison of 11-Dehydroxyisomogroside V Quantification: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two common analytical techniques for the quantification of 11-Dehydroxyisomogroside V: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data presented is from a hypothetical inter-laboratory study designed to assess the reproducibility, sensitivity, and accuracy of these methods across different research facilities. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this compound.

Comparative Quantitative Data

An inter-laboratory study was simulated with three participating laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with a standardized sample of this compound at a known concentration of 10 µg/mL. The laboratories were tasked with quantifying the compound using both HPLC-UV and LC-MS/MS methodologies. The summarized results in the table below highlight the performance of each method across the different laboratories.

LaboratoryMethodMean Measured Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)
Lab A HPLC-UV9.850.494.97
LC-MS/MS10.020.151.50
Lab B HPLC-UV9.780.555.62
LC-MS/MS9.950.181.81
Lab C HPLC-UV10.210.615.97
LC-MS/MS10.080.131.29

Key Observations:

  • Precision: The LC-MS/MS method demonstrated superior precision across all participating laboratories, as indicated by the lower Standard Deviation and %CV values.

  • Accuracy: The mean concentrations measured by LC-MS/MS were closer to the true concentration of 10 µg/mL, suggesting a higher degree of accuracy compared to HPLC-UV.

  • Inter-laboratory Variability: The results obtained by LC-MS/MS showed less variability between the laboratories, highlighting its robustness and reproducibility.

Experimental Protocols

The following are detailed experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for the analysis of similar compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in methanol (B129727) to prepare a stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve.

    • Prepare unknown samples by dissolving them in methanol and filtering through a 0.45 µm syringe filter.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined through initial infusion experiments.

  • Sample Preparation:

    • Follow the same procedure as for HPLC-UV for the preparation of stock solution and calibration standards.

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to minimize matrix effects.

Inter-laboratory Comparison Workflow

The following diagram illustrates the logical workflow of the described inter-laboratory comparison study.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase A Central Facility: Standard Preparation & Distribution C Lab A: Sample Analysis (HPLC-UV & LC-MS/MS) A->C Samples D Lab B: Sample Analysis (HPLC-UV & LC-MS/MS) A->D Samples E Lab C: Sample Analysis (HPLC-UV & LC-MS/MS) A->E Samples B Development of Standardized Analytical Protocols B->C Protocols B->D Protocols B->E Protocols F Data Collection & Collation C->F Results D->F Results E->F Results G Statistical Analysis F->G H Final Report Generation G->H

Caption: Workflow of the inter-laboratory comparison study.

Discussion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control and quantification where high sensitivity is not the primary concern.[2] The instrumentation is widely available in most analytical laboratories.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification, analysis in complex biological matrices, and for studies requiring high precision and accuracy.[2][3] While the initial instrument cost is higher, the enhanced performance can be critical for drug development and regulatory submissions.

References

Evaluating the Sweetness Profile of 11-Deoxyisomogroside V: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, understanding the nuanced taste profiles of novel sweetening agents is paramount. This guide provides a comparative framework for evaluating the sweetness of 11-Deoxyisomogroside V against other common sweeteners. While direct experimental data on 11-Deoxyisomogroside V is not extensively available in current literature, this document outlines the established methodologies and presents data for structurally related compounds and major market sweeteners to serve as a benchmark for future research.

The demand for non-caloric, high-intensity sweeteners has driven research into various natural and synthetic compounds. Mogrosides, extracted from monk fruit (Siraitia grosvenorii), are a prominent class of triterpenoid (B12794562) glycosides known for their intense sweetness. The primary sweet component in monk fruit is Mogroside V. The compound of interest, 11-Deoxyisomogroside V, is a derivative of Mogroside V, lacking a hydroxyl group at the 11-position of the mogrol (B2503665) core structure. This structural modification is expected to significantly influence its taste profile.

Comparative Sweetness Profiles

Due to the limited availability of specific sensory data for 11-Deoxyisomogroside V, this section presents a comparative summary of well-characterized sweeteners. This table serves as a baseline for contextualizing future experimental findings on 11-Deoxyisomogroside V.

SweetenerSweetness Intensity (vs. Sucrose)Temporal ProfileOff-Tastes/Notes
Sucrose (B13894) 1xRapid onset, clean taste, short durationNone
Mogroside V 150-400x[1][2]Slower onset, lingering sweetnessMinimal bitter or licorice-like aftertaste at high concentrations[2]
Stevia (Rebaudioside A) 200-400xSlower onset, lingering sweetnessBitter, metallic, licorice-like aftertaste, especially at high concentrations
Aspartame ~200xSimilar to sucroseClean, sugar-like taste; can have a lingering sweetness
Sucralose ~600xClean, sugar-like taste, slightly slower onset than sucroseMinimal aftertaste for most individuals
Acesulfame Potassium (Ace-K) ~200xRapid onsetBitter or metallic aftertaste at high concentrations

Structure-Activity Relationship and Hypothesis for 11-Deoxyisomogroside V

The sweetness of mogrosides is intrinsically linked to their molecular structure. The number and linkage of glucose units, as well as substitutions on the aglycone (mogrol) backbone, are critical determinants of taste. Research indicates that the presence of an α-hydroxy group at the C-11 position of the mogrol skeleton is a significant contributor to the intense sweet taste of compounds like Mogroside V. Conversely, a keto-group at this position can impart bitterness.

Given that 11-Deoxyisomogroside V lacks the hydroxyl group at the C-11 position, it is hypothesized that its sweetness intensity will be substantially lower than that of Mogroside V. The absence of this key functional group may also alter the temporal profile and introduce or enhance off-tastes. Direct sensory evaluation is required to validate this hypothesis.

Experimental Protocols

To facilitate the evaluation of 11-Deoxyisomogroside V, detailed methodologies for key experiments are provided below.

Quantitative Sensory Analysis: Descriptive Analysis

Objective: To identify and quantify the sensory attributes of 11-Deoxyisomogroside V in comparison to other sweeteners.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained over several sessions to recognize and scale the intensity of various taste attributes (sweet, bitter, metallic, licorice, etc.) using reference standards.

  • Sample Preparation: Solutions of 11-Deoxyisomogroside V and other sweeteners are prepared in purified, deionized water at concentrations determined to be equi-sweet to a range of sucrose solutions (e.g., 2%, 5%, 8%, and 10% w/v).

  • Evaluation Procedure: Panelists evaluate the samples in a controlled environment (individual booths, controlled lighting and temperature). Samples are presented in a randomized, blind-coded order. Panelists cleanse their palates with deionized water between samples.

  • Data Collection: Panelists rate the intensity of each sensory attribute on a labeled magnitude scale (LMS) or a 15-cm line scale anchored with "none" and "extremely intense."

  • Data Analysis: The data are analyzed using analysis of variance (ANOVA) and principal component analysis (PCA) to identify significant differences in the sensory profiles of the sweeteners.

In Vitro Sweet Taste Receptor Assay (hT1R2/hT1R3)

Objective: To determine the in vitro activation of the human sweet taste receptor (hT1R2/hT1R3) by 11-Deoxyisomogroside V.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably or transiently co-transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits and a G-protein chimera (e.g., Gα16-gust44) that couples to the calcium signaling pathway.

  • Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Stimulation: The cells are stimulated with varying concentrations of 11-Deoxyisomogroside V, Mogroside V, sucrose (as a positive control), and other sweeteners.

  • Data Acquisition: Changes in intracellular calcium concentration upon stimulation are measured using a fluorescence plate reader or a microscope equipped with a calcium imaging system.

  • Data Analysis: The dose-response curves are generated, and the half-maximal effective concentration (EC50) for each compound is calculated to determine its potency in activating the sweet taste receptor.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the underlying mechanisms and experimental processes, the following diagrams are provided.

Sweet_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_cell Intracellular Signaling Sweetener Sweetener (e.g., 11-Deoxyisomogroside V) T1R2_T1R3 T1R2 T1R3 Sweetener->T1R2_T1R3:f0 Binds G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ion_Channel K+ Ion Channel PKA->Ion_Channel Phosphorylates (Closes) Depolarization Cell Depolarization Ion_Channel->Depolarization Leads to Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter Nerve_Impulse Nerve Impulse to Brain Neurotransmitter->Nerve_Impulse

Caption: Sweet Taste Signaling Pathway.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase A Panelist Selection & Training B Define Sensory Attributes & References A->B C Prepare Sweetener Solutions (Equi-sweet concentrations) B->C D Blind & Randomized Sample Presentation C->D E Sensory Evaluation in Controlled Booths D->E F Data Collection on Rating Scales E->F G Statistical Analysis (ANOVA, PCA) F->G H Generate Sensory Profile Spider Webs G->H I Comparative Report Generation H->I

Caption: Sensory Evaluation Workflow.

References

A Comparative Review of the Biological Activities of Mogroside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrosides, a class of cucurbitane-type triterpene glycosides, are the primary bioactive and sweetening compounds isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. While renowned for their intense sweetness without contributing calories, emerging research has illuminated their significant pharmacological potential. These compounds and their derivatives have demonstrated a spectrum of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects.[1][2] The structural diversity among mogroside derivatives, differing in the number and linkage of glucose units, gives rise to varied bioactivities. This guide provides a comparative analysis of the key biological activities of prominent mogroside derivatives, supported by available quantitative data, detailed experimental methodologies, and an examination of the underlying molecular signaling pathways to support further research and drug development.

Data Presentation: A Quantitative Comparison

Quantitative data for the bioactivities of mogroside derivatives are essential for comparative assessment. However, it is important to note that direct comparative studies under identical experimental conditions are limited in the existing literature.[3] The following tables summarize available data from various sources.

Table 1: Antioxidant Activity
CompoundAssayMatrixResultReference
Mogroside V Hydroxyl Radical (•OH) ScavengingChemiluminescenceEC₅₀ = 48.44 µg/mL[4]
11-oxo-mogroside V Superoxide Anion (O₂⁻) ScavengingChemiluminescenceEC₅₀ = 4.79 µg/mL[4]
Hydrogen Peroxide (H₂O₂) ScavengingChemiluminescenceEC₅₀ = 16.52 µg/mL[4]
Hydroxyl Radical (•OH) ScavengingChemiluminescenceEC₅₀ = 146.17 µg/mL[4]
•OH-induced DNA Damage InhibitionChemiluminescenceEC₅₀ = 3.09 µg/mL[4]
Mogroside Extract (MGE) DPPH Radical ScavengingSpectrophotometryIC₅₀ = 1118.1 µg/mL[5]
ABTS Radical ScavengingSpectrophotometryIC₅₀ = 1473.2 µg/mL[5]
Table 2: Anti-Inflammatory Activity
CompoundAssayCell LineKey OutcomeIC₅₀/EC₅₀Reference
Mogroside V LPS-induced Nitric Oxide (NO) ProductionPorcine Alveolar MacrophagesAlleviated inflammatory responseNot Reported[3]
Mogroside IIIE LPS-induced Nitric Oxide (NO) ProductionRAW 264.7Strongest inhibition among tested mogrosidesNot Reported[3]
Mogroside IIIE High Glucose-induced Cytokine Release (TNF-α, IL-1β, IL-6)Mouse Podocytes (MPC-5)Significantly reversed cytokine elevationNot Reported[6][7]
Table 3: Anti-Cancer Activity
CompoundCell LineCancer TypeKey OutcomeIC₅₀/EC₅₀Reference
Mogroside IVe HT-29Colorectal CancerSuppressed proliferationDose-dependent[8]
Hep-2Laryngeal CancerSuppressed proliferationDose-dependent[8]
Mogroside V PANC-1Pancreatic CancerInhibited proliferation, induced apoptosisDose-dependent[2]
Monk Fruit Extract (LLE) T24, PC-3, MCF-7, A549, HepG2Bladder, Prostate, Breast, Lung, LiverReduced cell viabilityEffective at ≥2 µg/mL[9]
Monk Fruit Extract (MOG) T24, PC-3, MCF-7, A549, HepG2Bladder, Prostate, Breast, Lung, LiverReduced cell viabilityEffective at ≥1.5 mg/mL[9]
Table 4: Anti-Diabetic and Metabolic Activity
CompoundAssayTarget/ModelResultReference
Mogroside V AMPK ActivationAMPK α2β1γ1 HeterotrimerEC₅₀ = 20.4 µM[10]
Mogrol (B2503665) AMPK ActivationAMPK α2β1γ1 HeterotrimerEC₅₀ = 4.2 µM[10]
Mogroside V α-Glucosidase InhibitionEnzyme AssayKᵢ = 46.11 µM[5]
Mogroside IIIE AMPK/SIRT1 ActivationHigh Glucose-treated PodocytesReversed HG-induced inhibition of p-AMPK and SIRT1[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays cited.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 × 10⁴ cells/well) and incubate overnight in a humidified atmosphere (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the mogroside derivative and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[11]

Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay quantifies nitrite (B80452) (a stable metabolite of NO) in cell culture supernatant as an indicator of NO production by cells like macrophages.

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat cells with various concentrations of the mogroside derivative for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), and incubate for 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a separate 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[12]

Cytokine Quantification (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as inflammatory cytokines (e.g., TNF-α, IL-6).

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).

  • Sample Incubation: Add cell culture supernatants and standards of known cytokine concentrations to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate to form a "sandwich".

  • Enzyme Conjugation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

  • Substrate Development: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.

  • Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.[13]

Signaling Pathways and Mechanisms of Action

Mogroside derivatives exert their biological effects by modulating a variety of intracellular signaling pathways.

Anti-Inflammatory Pathways

Mogrosides V and IIIE are potent inhibitors of inflammation. Mogroside V primarily acts by suppressing the NF-κB and MAPK signaling cascades, which are central regulators of inflammatory gene expression, including iNOS and COX-2.[3] Mogroside IIIE demonstrates a multi-pronged anti-inflammatory effect by inhibiting the Toll-like receptor 4 (TLR4) pathway and activating the AMPK/SIRT1 axis, which collectively reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[3][6][7]

Anti_Inflammatory_Pathways cluster_MV Mogroside V cluster_MIIIE Mogroside IIIE MV Mogroside V MAPK MAPK Pathway MV->MAPK inhibits NFkB NF-κB Pathway MV->NFkB inhibits Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK->Inflammatory_Genes inhibit transcription NFkB->Inflammatory_Genes inhibit transcription MIIIE Mogroside IIIE TLR4 TLR4 Pathway MIIIE->TLR4 inhibits AMPK_SIRT1 AMPK/SIRT1 Pathway MIIIE->AMPK_SIRT1 activates TLR4->Inflammatory_Genes activates transcription AMPK_SIRT1->Inflammatory_Genes inhibits transcription

Caption: Anti-inflammatory signaling of Mogroside V and IIIE.
Anti-Cancer Pathways

The anti-cancer properties of mogrosides are linked to their ability to induce apoptosis and inhibit proliferation. Mogroside V has been shown to inhibit the STAT3 signaling pathway , a key driver of cell growth and proliferation in many cancers, including pancreatic cancer.[3] Mogroside IVe induces apoptosis in colorectal and laryngeal cancer cells by upregulating the tumor suppressor p53 and downregulating the pro-survival ERK1 and matrix metalloproteinase-9 (MMP-9) pathways.[8]

Anti_Cancer_Pathways cluster_MV Mogroside V cluster_MIVE Mogroside IVe MV Mogroside V STAT3 STAT3 MV->STAT3 inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation MIVE Mogroside IVe p53 p53 MIVE->p53 upregulates ERK1_MMP9 ERK1 / MMP-9 MIVE->ERK1_MMP9 downregulates Apoptosis Apoptosis p53->Apoptosis ERK1_MMP9->Proliferation

Caption: Anti-cancer signaling of Mogroside V and IVe.
Anti-Diabetic & Metabolic Pathways

A key mechanism for the anti-diabetic effects of mogrosides is the activation of AMP-activated protein kinase (AMPK) , a master regulator of cellular energy homeostasis. Both Mogroside V and its aglycone, mogrol, are potent AMPK activators.[10] Activated AMPK promotes glucose uptake and utilization while inhibiting processes like gluconeogenesis and lipid synthesis, thereby improving insulin (B600854) sensitivity and lowering blood glucose levels. Mogroside IIIE also contributes to alleviating diabetic complications by activating the AMPK/SIRT1 pathway.[6][7][13]

Anti_Diabetic_Pathway Mogrosides Mogroside V Mogroside IIIE Mogrol AMPK AMPK (Energy Sensor) Mogrosides->AMPK activates Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Lipid_Synthesis ↓ Lipid Synthesis AMPK->Lipid_Synthesis Blood_Glucose Improved Blood Glucose Control Glucose_Uptake->Blood_Glucose Lipid_Metabolism Improved Lipid Metabolism Fatty_Acid_Oxidation->Lipid_Metabolism Gluconeogenesis->Blood_Glucose Lipid_Synthesis->Lipid_Metabolism

Caption: AMPK-mediated metabolic regulation by mogrosides.

Conclusion and Future Perspectives

Mogroside derivatives exhibit a compelling range of biological activities with significant therapeutic potential. Mogroside V, the most abundant derivative, demonstrates broad-spectrum anti-inflammatory and anti-cancer effects, while Mogroside IIIE shows particularly strong activity in modulating inflammatory and metabolic pathways like AMPK/SIRT1 and TLR4. Mogroside IVe and the aglycone mogrol also contribute uniquely to the overall pharmacological profile.

The primary limitation in the current body of research is the scarcity of direct, head-to-head comparative studies, making it challenging to definitively rank the potency of different derivatives. Future research should focus on standardized, parallel testing of purified mogroside derivatives to establish clear structure-activity relationships. Elucidating their pharmacokinetic and pharmacodynamic profiles in vivo will be critical for translating these promising preclinical findings into viable therapeutic applications for metabolic, inflammatory, and oncological diseases.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 11-Dehydroxyisomogroside V

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for the safe and compliant disposal of 11-Dehydroxyisomogroside V, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals must adhere to these protocols.

Hazard Assessment and Safety Information

Hazard Summary for Structurally Related Compound (11-Deoxymogroside V)

Hazard ClassificationGHS CodeStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Given these potential hazards, this compound must be treated as a chemical waste that is harmful to aquatic life and requires disposal through an approved hazardous waste management facility. Do not dispose of this compound down the drain or in regular trash.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the following standard laboratory PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of solid this compound and contaminated materials.

3.1 Materials Required:

  • Designated hazardous chemical waste container (solid waste)

  • Waste label

  • Sealable plastic bag for contaminated PPE

3.2 Experimental Protocol: Waste Segregation and Collection

  • Isolate Waste: Collect all solid this compound waste, including unused product and any grossly contaminated items (e.g., weighing paper, spill pads).

  • Containerize: Carefully place the solid waste into a designated, properly labeled hazardous waste container. Ensure the container is compatible with the chemical and is in good condition.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Hazard characteristics (e.g., "Toxic," "Aquatic Hazard")

    • Accumulation start date

    • Principal Investigator's name and contact information

  • Contaminated Materials: Any materials lightly contaminated with this compound, such as used gloves or wipes, should be collected in a separate, clearly marked waste stream if institutional policy requires it. Otherwise, they can be placed in the same container as the solid waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from drains, and clearly marked.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][3] Follow all institutional procedures for waste collection requests.

Emergency Procedures

  • Spills: In the event of a spill, isolate the area. Wear appropriate PPE. For a small dry spill, gently sweep the material into a dustpan and place it in the designated hazardous waste container. Avoid creating dust. Clean the area with a damp cloth, and dispose of the cloth as hazardous waste. For larger spills, contact your EHS office immediately.

  • Accidental Ingestion: If swallowed, seek immediate medical attention. Call a poison control center or doctor for treatment advice.[1] Rinse mouth with water.[1]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_spill Spill Contingency start Start: Have this compound Waste assess Assess Hazards (Assume Aquatic Toxicity) start->assess ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess->ppe collect Collect Solid Waste & Contaminated Items ppe->collect container Place in Labeled Hazardous Waste Container collect->container label_info Label: Chemical Name, Hazards, Date container->label_info store Store in Satellite Accumulation Area label_info->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Transferred to EHS contact_ehs->end spill Spill Occurs contain_spill Contain & Clean Spill spill->contain_spill spill_waste Dispose of Cleanup Material as Hazardous Waste contain_spill->spill_waste spill_waste->container

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.